Product packaging for Albicidin(Cat. No.:CAS No. 96955-97-4)

Albicidin

Cat. No.: B1192108
CAS No.: 96955-97-4
M. Wt: 842.8 g/mol
InChI Key: NZSWNNDHPOTJNH-VEJILBAHSA-N
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Description

Albicidin is a member of benzamides.
This compound has been reported in Xanthomonas albilineans with data available.
partially characterized as a 38 carbon compound with several aromatic rings;  from Xanthomonas albilineans;  this compound blocked DNA synthesis in intact cells of a PolA- EndA- Escherichia coli strain;  this compound resistance gene (albB) from Alcaligenes denitrificans encodes a 23 kDa protein capable of detoxifying this compound by reversible binding

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H38N6O12 B1192108 Albicidin CAS No. 96955-97-4

Properties

CAS No.

96955-97-4

Molecular Formula

C44H38N6O12

Molecular Weight

842.8 g/mol

IUPAC Name

4-[[4-[[4-[[(2S)-3-cyano-2-[[4-[[(E)-3-(4-hydroxyphenyl)-2-methylprop-2-enoyl]amino]benzoyl]amino]propanoyl]amino]benzoyl]amino]-2-hydroxy-3-methoxybenzoyl]amino]-2-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C44H38N6O12/c1-23(22-24-4-14-29(51)15-5-24)39(54)46-27-10-6-26(7-11-27)41(56)50-34(20-21-45)43(58)47-28-12-8-25(9-13-28)40(55)48-32-18-16-30(35(52)37(32)61-2)42(57)49-33-19-17-31(44(59)60)36(53)38(33)62-3/h4-19,22,34,51-53H,20H2,1-3H3,(H,46,54)(H,47,58)(H,48,55)(H,49,57)(H,50,56)(H,59,60)/b23-22+/t34-/m0/s1

InChI Key

NZSWNNDHPOTJNH-VEJILBAHSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Albicidin

Origin of Product

United States

Foundational & Exploratory

The Discovery of Albicidin: A Technical Guide to a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin, a potent phytotoxin and antibiotic, represents a promising new class of antibacterial agents with a novel mechanism of action.[1][2] Produced by the plant pathogen Xanthomonas albilineans, the causative agent of leaf scald disease in sugarcane, this compound has demonstrated remarkable efficacy against a broad spectrum of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains.[1][3][4] Its unique mode of action, targeting the bacterial DNA gyrase, circumvents existing resistance mechanisms to established antibiotics like fluoroquinolones, making it a subject of intense research and a beacon of hope in the fight against antimicrobial resistance.[1][5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound and its derivatives.

Core Mechanism of Action: DNA Gyrase Inhibition

This compound exerts its bactericidal effects by potently inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[5][7] Unlike other gyrase inhibitors, this compound employs a unique dual-binding mechanism. One end of the this compound molecule obstructs the crucial dimer interface of the gyrase, while the other end intercalates between the cleaved DNA fragments.[6][8] This action effectively traps the gyrase-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of lethal double-strand breaks.[5][8][9] Notably, this compound's interaction with gyrase is distinct from that of fluoroquinolones, explaining its efficacy against fluoroquinolone-resistant strains.[10]

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This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) This compound->DNA_Gyrase Binds to DNA DNA DNA_Gyrase->DNA Binds to & introduces negative supercoils Cleavage_Complex Trapped Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Stabilizes DNA->DNA_Gyrase DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of this compound's bactericidal action.

Quantitative Data

The following tables summarize the quantitative data for this compound and its key analogues, providing a comparative overview of their antibacterial and enzyme-inhibitory activities.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues against various bacterial strains.

CompoundE. coli (μg/mL)S. typhimurium (μg/mL)B. subtilis (μg/mL)M. luteus (μg/mL)M. phlei (μg/mL)Reference
This compound0.0630.1250.250.0630.063[11]
3rd Gen this compound0.0630.1250.250.0630.063[11]
Cyano-benzoic acid 40.0630.1250.250.0630.063[11]
Quinolone-related 180.1250.250.50.250.25[11]
Benzothiazole 220.1250.250.50.1250.125[11]
Azahistidine-albicidin 20.0310.0630.1250.0310.031[12]
Doubly ethoxy-substituted 200.0160.0310.0630.0160.016[12]

Table 2: In Vitro DNA Gyrase Inhibition (IC50) and Cleavage Complex Stabilization (CC50) of this compound and Analogues.

CompoundDNA Gyrase Supercoiling IC50 (nM)Cleavage Complex Stabilization CC50 (nM)Reference
This compound~40-50-[5][7][9]
Ciprofloxacin700-[9]
Novobiocin250-[9]
3rd Gen this compound-66[11]
Cyano-benzoic acid 4-12[11]
Quinolone 11-18[11]
Methylquinoline 16-25[11]
Benzothiazole 22-43[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 DNA, DNA gyrase enzyme (E. coli or other sources), and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • ATP Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by electrophoresis on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the gyrase supercoiling activity, is calculated from a dose-response curve.[7]

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DNA_Gyrase_Supercoiling_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Relaxed DNA, Gyrase, Buffer) Start->Prepare_Reaction_Mix Add_Compound Add this compound/ Test Compound Prepare_Reaction_Mix->Add_Compound Initiate_Reaction Add ATP Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize & Quantify (DNA Staining) Electrophoresis->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Gyrase-DNA Cleavage Complex Stabilization Assay

This assay determines the ability of a compound to trap the covalent intermediate formed between DNA gyrase and DNA.

Methodology:

  • Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322), DNA gyrase, and varying concentrations of the test compound in an appropriate assay buffer.

  • ATP Addition: Add ATP to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Denaturation and Deproteination: Add SDS and proteinase K to denature the enzyme and digest the protein, respectively. This reveals the DNA that was covalently linked to the gyrase.

  • Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

  • Quantification and CC50 Determination: Quantify the amount of linear DNA produced at each compound concentration. The CC50 value, the concentration of the compound required to produce half-maximal cleavage, is then determined.[11]

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Cleavage_Complex_Stabilization_Assay Start Start Reaction_Setup Reaction Setup (Supercoiled DNA, Gyrase, this compound) Start->Reaction_Setup Add_ATP Add ATP Reaction_Setup->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Denature_Deproteinate Denature & Deproteinate (SDS, Proteinase K) Incubate->Denature_Deproteinate Electrophoresis Agarose Gel Electrophoresis Denature_Deproteinate->Electrophoresis Quantify_Linear_DNA Quantify Linear DNA Electrophoresis->Quantify_Linear_DNA Calculate_CC50 Calculate CC50 Quantify_Linear_DNA->Calculate_CC50

Caption: Workflow for cleavage complex stabilization assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Prepare Bacterial Inoculum: Culture the test bacterium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

In Vivo Efficacy Studies (Murine Sepsis Model)

In vivo studies are crucial to evaluate the therapeutic potential of an antibiotic. A common model is the murine sepsis model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Infection: Induce sepsis by intraperitoneal or intravenous injection of a lethal dose of the target bacterium (e.g., E. coli or S. aureus).

  • Treatment: Administer the test compound (e.g., an this compound analogue) at various doses and schedules (e.g., intraperitoneally or intravenously) at a specified time post-infection.

  • Monitoring: Monitor the mice for survival, clinical signs of illness, and body weight changes over a defined period (e.g., 7-14 days).

  • Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load in relevant organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates on appropriate agar medium.

  • Data Analysis: Analyze survival curves and the reduction in bacterial load to assess the in vivo efficacy of the compound.

Resistance Mechanisms

While this compound is potent, bacteria can develop resistance. Understanding these mechanisms is vital for the development of robust analogues.

  • Target Modification: Mutations in the gyrA gene of DNA gyrase can confer low-level resistance to this compound.[5][7]

  • Efflux Pumps: The overexpression of efflux pumps can reduce the intracellular concentration of this compound.

  • Drug Sequestration: Some bacteria produce binding proteins, such as AlbA, that sequester this compound, preventing it from reaching its target.[13]

  • Enzymatic Inactivation: The serine protease AlbD can cleave and inactivate this compound.[14]

  • Gene Amplification: Bacteria can increase the copy number of genes encoding resistance-conferring proteins.[12]

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Albicidin_Resistance_Mechanisms This compound This compound Target_Modification Target Modification (gyrA mutation) This compound->Target_Modification Efflux_Pumps Efflux Pumps This compound->Efflux_Pumps Drug_Sequestration Drug Sequestration (e.g., AlbA protein) This compound->Drug_Sequestration Enzymatic_Inactivation Enzymatic Inactivation (e.g., AlbD protease) This compound->Enzymatic_Inactivation Gene_Amplification Gene Amplification (Resistance genes) This compound->Gene_Amplification Reduced_Efficacy Reduced Efficacy Target_Modification->Reduced_Efficacy Efflux_Pumps->Reduced_Efficacy Drug_Sequestration->Reduced_Efficacy Enzymatic_Inactivation->Reduced_Efficacy Gene_Amplification->Reduced_Efficacy

Caption: Overview of bacterial resistance mechanisms to this compound.

Conclusion and Future Directions

The discovery of this compound has opened a new frontier in the quest for novel antibiotics. Its unique mechanism of action against the well-validated target, DNA gyrase, makes it a highly attractive lead compound for drug development. The extensive research into its structure-activity relationships has already yielded synthetic analogues with improved potency and pharmacokinetic properties.[3][15] Future research will likely focus on further optimizing these analogues to enhance their efficacy, broaden their spectrum of activity, and overcome known resistance mechanisms. The continued exploration of this compound and its derivatives holds significant promise for addressing the urgent global threat of antimicrobial resistance.

References

Xanthomonas albilineans as the Source of Albicidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomonas albilineans, a Gram-negative bacterium, is the causative agent of leaf scald disease in sugarcane. This pathogen produces a potent phytotoxin and antibiotic known as albicidin.[1] this compound has garnered significant interest in the scientific and pharmaceutical communities due to its novel mechanism of action and its efficacy against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis by X. albilineans, its mechanism of action as a DNA gyrase inhibitor, and relevant experimental methodologies.

Biosynthesis of this compound

This compound is a hybrid polyketide-nonribosomal peptide synthesized by a large multienzyme complex encoded by a dedicated gene cluster in Xanthomonas albilineans.[1][2] The biosynthesis is a complex process involving a series of enzymatic reactions that link together monomer units to form the final complex structure of this compound.

This compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster in X. albilineans is extensive, spanning a significant portion of the bacterial genome.[3] Key genes within this cluster and their putative functions are detailed below.

Gene/RegionPutative Function
PKS/NRPS Megasynthase Genes Core enzymes responsible for the assembly of the this compound backbone from polyketide and amino acid precursors.
xabE Encodes a benzoate CoA ligase, essential for this compound production.[4]
pabAB A para-aminobenzoate (PABA) synthase fusion gene involved in the synthesis of a key precursor for the this compound structure.[4]
ubiC Encodes a p-hydroxybenzoate (PHBA) synthase, which may protect the bacterium from the toxicity of the PABA intermediate.[4]
albG A resistance gene encoding a gyrase-binding protein that protects the producer's DNA gyrase from this compound's inhibitory action.[4]
Transporter Genes Genes encoding proteins likely involved in the export of this compound out of the bacterial cell.
Regulatory Genes Genes that control the expression of the other genes within the biosynthesis cluster.
Experimental Workflow: this compound Biosynthesis

The following diagram illustrates the general workflow for the biosynthesis of this compound, from gene expression to the final product.

Albicidin_Biosynthesis cluster_gene This compound Gene Cluster cluster_synthesis This compound Assembly Gene_Expression Transcription & Translation PKS_NRPS PKS/NRPS Megasynthase Gene_Expression->PKS_NRPS Modifying_Enzymes Modifying Enzymes (e.g., xabE, pabAB) Gene_Expression->Modifying_Enzymes Resistance_Transport Resistance & Transport Proteins (e.g., albG) Gene_Expression->Resistance_Transport Assembly Backbone Assembly PKS_NRPS->Assembly Modification Post-assembly Modification Modifying_Enzymes->Modification Export Export from Cell Resistance_Transport->Export Precursors Precursor Molecules (Malonyl-CoA, Amino Acids, PABA) Precursors->Assembly Assembly->Modification Modification->Export Albicidin_Product This compound Export->Albicidin_Product

Caption: Overview of the this compound biosynthesis workflow.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its potent antibacterial activity by targeting and inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1]

Signaling Pathway: DNA Gyrase Inhibition by this compound

The following diagram illustrates the step-by-step mechanism of how this compound inhibits DNA gyrase.

DNA_Gyrase_Inhibition Gyrase_DNA_Complex 1. DNA gyrase binds to DNA DNA_Cleavage 2. Gyrase creates a double-strand break in the DNA Gyrase_DNA_Complex->DNA_Cleavage Albicidin_Binding 3. This compound binds to the gyrase-DNA cleavage complex DNA_Cleavage->Albicidin_Binding Religation_Blocked 4. This compound prevents the re-ligation of the cleaved DNA Albicidin_Binding->Religation_Blocked Stalled_Complex 5. A stable, stalled gyrase-DNA-albicidin complex is formed Religation_Blocked->Stalled_Complex Replication_Fork_Collapse 6. Collision with replication forks leads to DNA breaks Stalled_Complex->Replication_Fork_Collapse Cell_Death 7. Bacterial cell death Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by this compound.

Quantitative Data

Antibacterial Activity of this compound

This compound demonstrates potent activity against a range of pathogenic bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high levels of antibiotic resistance.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli(Ciprofloxacin-resistant)0.016 - 0.125[5]
Staphylococcus aureus(Ciprofloxacin-resistant)0.25[5]
Pseudomonas aeruginosa(Ciprofloxacin-resistant)4[5]
Acinetobacter baumannii(Ciprofloxacin-resistant)0.5[5]
Klebsiella pneumoniaeVarious0.015 - 0.5[5]
Enterococcus faecium(Ciprofloxacin-sensitive)0.5[5]
Salmonella TyphimuriumWild Type0.06[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Culturing Xanthomonas albilineans for this compound Production

Xanthomonas albilineans can be cultured in a suitable liquid medium to produce this compound. An optimized medium can significantly enhance the yield.

Materials:

  • Xanthomonas albilineans strain

  • Sucrose Peptone (SP) broth or other optimized production medium

  • Incubator shaker

Procedure:

  • Inoculate a starter culture of X. albilineans in SP broth.

  • Incubate at 28°C with shaking at 200 rpm for 24-48 hours.

  • Use the starter culture to inoculate a larger volume of production medium.

  • Incubate the production culture under the same conditions for 5-7 days.

  • Monitor this compound production using a bioassay or HPLC analysis.

Purification of this compound

A multi-step purification process is required to isolate this compound from the culture supernatant.

Materials:

  • Culture supernatant from X. albilineans

  • Adsorption resin (e.g., Amberlite XAD)

  • Gel filtration chromatography column (e.g., Sephadex LH-20)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Solvents for chromatography (e.g., methanol, acetone, water, acetic acid, tetrahydrofuran)

Procedure:

  • Adsorption: Pass the cell-free culture supernatant through a column packed with an appropriate adsorption resin.

  • Elution: Elute the bound this compound from the resin using a suitable organic solvent such as methanol.

  • Concentration and Precipitation: Concentrate the eluate and precipitate impurities by adding a less polar solvent like acetone and storing at a low temperature.

  • Gel Filtration Chromatography: Further purify the soluble fraction by gel filtration chromatography to separate molecules based on size.

  • Reverse-Phase HPLC: The final purification step is typically performed using reverse-phase HPLC. A patent describes the use of a macroreticular resin column followed by an octadecylsilane (ODS) column.[6] An isocratic elution with 44% v/v tetrahydrofuran in water containing 1% v/v acetic acid has been reported for the final purification step.[6]

  • Crystallization: The purified this compound can be crystallized from the HPLC eluate by slow evaporation of the organic solvent.[6]

Experimental Workflow: this compound Purification

The following diagram outlines the key steps in the purification of this compound.

Albicidin_Purification Start X. albilineans Culture Supernatant Adsorption Adsorption Chromatography (e.g., Amberlite XAD) Start->Adsorption Elution Elution with Organic Solvent (e.g., Methanol) Adsorption->Elution Concentration Concentration & Impurity Precipitation (e.g., with Acetone) Elution->Concentration Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex LH-20) Concentration->Gel_Filtration RP_HPLC Reverse-Phase HPLC (e.g., C18 column) Gel_Filtration->RP_HPLC End Purified this compound RP_HPLC->End

Caption: A typical workflow for the purification of this compound.

Conclusion

This compound, produced by the plant pathogen Xanthomonas albilineans, represents a promising new class of antibiotics. Its unique mechanism of action, targeting bacterial DNA gyrase in a manner distinct from existing antibiotics, makes it a valuable candidate for combating drug-resistant infections. Further research into its biosynthesis, mechanism, and chemical modification will be crucial for its development as a therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals working on this important natural product.

References

An In-depth Technical Guide to the Biosynthesis of Albicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent phytotoxin and antibiotic produced by the Gram-negative bacterium Xanthomonas albilineans, the causative agent of leaf scald disease in sugarcane. Its potent antibacterial activity, particularly against Gram-negative bacteria, and its novel mechanism of action targeting DNA gyrase, make it a compelling candidate for new antibiotic development. This guide provides a detailed overview of the this compound biosynthesis pathway, encompassing the genetic organization, enzymatic machinery, and available quantitative data. Furthermore, it includes detailed experimental protocols for key methodologies and visual representations of the biosynthetic pathway and related workflows to facilitate a deeper understanding for research and development purposes.

Genetic Organization of the this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by a unique hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The genes responsible for its production are primarily located in three distinct genomic regions: XALB1, XALB2, and XALB3.

  • XALB1: This major gene cluster spans approximately 55.8 kb and contains 20 open reading frames (ORFs), designated albI through albXX. This cluster houses the core enzymatic machinery for this compound synthesis, including three large genes encoding the PKS-NRPS megasynthases: albI, albIV, and albIX. Additionally, XALB1 contains genes predicted to be involved in modification, regulation, and resistance.[1][2]

  • XALB2: This region contains a single gene, albXXI (also known as xabA), which encodes a crucial phosphopantetheinyl transferase (PPTase). This enzyme is responsible for the post-translational activation of the PKS and NRPS modules by transferring a 4'-phosphopantetheinyl moiety from coenzyme A to the carrier proteins.

  • XALB3: This locus also contains a single gene, albXXII, which encodes the heat shock protein HtpG.

The organization of the this compound gene cluster is visually represented in the following diagram.

Albicidin_Gene_Cluster cluster_XALB1 XALB1 Gene Cluster cluster_XALB2 XALB2 cluster_XALB3 XALB3 albI albI (PKS-NRPS) albIV albIV (NRPS) albIX albIX (NRPS) other_genes albII-III, V-VIII, X-XX (modifying, regulatory, resistance) albXXI albXXI (PPTase) albXXII albXXII (HtpG)

Figure 1: Organization of the this compound Biosynthesis Gene Clusters.

The Core Biosynthetic Machinery: PKS-NRPS Megasynthases

The backbone of this compound is assembled by the concerted action of three large enzymes: AlbI, AlbIV, and AlbIX. These megasynthases are organized into modules, with each module responsible for the incorporation and modification of a specific precursor.

Domain Organization of AlbI, AlbIV, and AlbIX

The modular architecture and domain organization of the this compound PKS-NRPS enzymes have been predicted through in silico analysis. A summary of the domains is presented below.[1]

GeneModuleDomain OrganizationPredicted Substrate
albI PKS Module 1AL-ACP-KS-KR-ACPp-Coumaric acid
PKS Module 2KS-ACPMalonyl-CoA
NRPS Module 1C-A-PCPp-Aminobenzoic acid
NRPS Module 2C-A(inactive)-PCP-
NRPS Module 3C-A-PCPp-Aminobenzoic acid
albIV NRPS Module 5C-A-PCPAsparagine
albIX NRPS Module 6C-A-PCPp-Aminobenzoic acid
NRPS Module 7C-A-PCP-TEp-Aminobenzoic acid
  • Domain Key: AL (Acyl-CoA Ligase), ACP (Acyl Carrier Protein), KS (Ketosynthase), KR (Ketoreductase), C (Condensation), A (Adenylation), PCP (Peptidyl Carrier Protein), TE (Thioesterase).

The proposed biosynthetic pathway, based on the domain organization, is illustrated in the following diagram.

Albicidin_Biosynthesis_Pathway pCoumaric_acid p-Coumaric acid AlbI_PKS1 AlbI PKS Module 1 (AL-ACP-KS-KR-ACP) pCoumaric_acid->AlbI_PKS1 Malonyl_CoA Malonyl-CoA AlbI_PKS2 AlbI PKS Module 2 (KS-ACP) Malonyl_CoA->AlbI_PKS2 pABA1 p-Aminobenzoic acid AlbI_NRPS1 AlbI NRPS Module 1 (C-A-PCP) pABA1->AlbI_NRPS1 pABA2 p-Aminobenzoic acid AlbI_NRPS3 AlbI NRPS Module 3 (C-A-PCP) pABA2->AlbI_NRPS3 Asn Asparagine AlbIV_NRPS5 AlbIV NRPS Module 5 (C-A-PCP) Asn->AlbIV_NRPS5 pABA3 p-Aminobenzoic acid AlbIX_NRPS6 AlbIX NRPS Module 6 (C-A-PCP) pABA3->AlbIX_NRPS6 pABA4 p-Aminobenzoic acid AlbIX_NRPS7 AlbIX NRPS Module 7 (C-A-PCP-TE) pABA4->AlbIX_NRPS7 Intermediate1 Activated p-Coumaroyl AlbI_PKS1->Intermediate1 Intermediate2 Elongated Polyketide AlbI_PKS2->Intermediate2 Intermediate3 Growing Peptide Chain AlbI_NRPS1->Intermediate3 AlbI_NRPS3->Intermediate3 AlbIV_NRPS5->Intermediate3 AlbIX_NRPS6->Intermediate3 AlbIX_NRPS7->Intermediate3 This compound This compound AlbIX_NRPS7->this compound Intermediate1->AlbI_PKS2 Intermediate2->AlbI_NRPS1 Intermediate3->AlbIX_NRPS7

Figure 2: Proposed Biosynthesis Pathway of this compound.

Quantitative Data on this compound Production

The native production of this compound by X. albilineans is relatively low. However, heterologous expression in Xanthomonas axonopodis pv. vesicatoria has been shown to significantly increase yields.[3][4]

Production SystemMediumTiter (µg/L)Fold Increase (vs. Native)Reference
X. albilineans (Native)SP8~1621[3]
X. axonopodis pv. vesicatoriaNYG970~6[3]
X. axonopodis pv. vesicatoriaXVM2200-[3]

Experimental Protocols

This section provides an overview of the key experimental protocols for the heterologous production and analysis of this compound.

Heterologous Expression of this compound Biosynthesis Genes

A two-plasmid system is utilized for the heterologous expression of the complete this compound gene cluster in X. axonopodis pv. vesicatoria.[3]

Plasmids:

  • pALB571 (IncW vector): Carries the albI to albIX genes.

  • pLAFRK7 (IncP vector): Carries the remaining genes from the XALB1 cluster (albX to albXX), XALB2 (albXXI), and XALB3 (albXXII).

Protocol Outline:

  • Plasmid Construction: The respective gene fragments are cloned into the pUFR043 and pLAFR3 vectors to generate pALB571 and pLAFRK7.

  • Bacterial Strains and Growth Conditions: X. axonopodis pv. vesicatoria is grown in a rich medium such as NYG (0.3% yeast extract, 0.5% peptone, 2% glycerol) at 28°C with shaking.

  • Transformation: The two plasmids are introduced into X. axonopodis pv. vesicatoria via conjugation or electroporation.

  • Selection of Recombinants: Successful transformants are selected on media containing the appropriate antibiotics (e.g., gentamicin and tetracycline).

  • Cultivation for this compound Production: Recombinant strains are cultured in either rich (NYG) or minimal (XVM2) media to induce this compound production. Maximum yields in NYG are typically observed in the early stationary phase.[3]

The workflow for heterologous expression is depicted below.

Heterologous_Expression_Workflow Plasmid_Construction 1. Construct Plasmids (pALB571 & pLAFRK7) Transformation 2. Transform X. axonopodis pv. vesicatoria Plasmid_Construction->Transformation Selection 3. Select Recombinants (Antibiotic Resistance) Transformation->Selection Cultivation 4. Cultivate for Production (NYG or XVM2 medium) Selection->Cultivation Purification 5. Purify this compound Cultivation->Purification Analysis 6. Analyze Production (Bioassay, TLC, MS) Purification->Analysis

Figure 3: Workflow for Heterologous Production of this compound.
Purification and Quantification of this compound

Purification:

  • Culture Supernatant Preparation: Bacterial cultures are centrifuged to pellet the cells, and the supernatant containing this compound is collected.

  • Resin Chromatography: The supernatant is loaded onto an Amberlite XAD-7 resin column. The column is washed, and this compound is eluted with methanol.[3]

  • Thin-Layer Chromatography (TLC): The methanol eluate is concentrated and separated by TLC on silica gel 60F254 plates using methanol as the mobile phase.[3]

Quantification:

This compound concentration can be quantified using a bioassay based on the inhibition of a sensitive E. coli strain. The diameter of the inhibition zone is measured and correlated to the this compound concentration using a standard curve or the following formula:[3]

Free this compound (ng/ml) = 4.576 e(0.315 × inhibition zone diameter in mm)

Conclusion

The biosynthesis of this compound is a complex process involving a unique hybrid PKS-NRPS system. Understanding the genetic and enzymatic basis of its production is crucial for harnessing its potential as a novel antibiotic. The heterologous expression system provides a valuable platform for producing sufficient quantities of this compound for further structural and functional studies, as well as for the development of new derivatives with improved therapeutic properties. This guide provides a foundational resource for researchers in the field, outlining the core knowledge and methodologies required to advance the study of this promising natural product.

References

An In-depth Technical Guide to the Physicochemical Properties of Albicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent phytotoxin and antibiotic produced by the sugarcane pathogen Xanthomonas albilineans. It exhibits remarkable bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens.[1][2] Its novel mechanism of action, targeting bacterial DNA gyrase, makes it a promising candidate for the development of new antibiotics to combat antimicrobial resistance.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, formulation, and pharmacokinetic profile.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄₄H₃₈N₆O₁₂[5]
Molecular Weight 842.81 g/mol [5]
Appearance Solid powder[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[5]

Note: Specific quantitative solubility data in common laboratory solvents such as ethanol and water, as well as detailed stability profiles under various pH and temperature conditions, are not extensively reported in publicly available literature and would require experimental determination. The use of an azahistidine analog of this compound in some studies suggests that the stability of the natural compound may be a consideration for development.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the consistent characterization of this compound. The following sections outline methodologies for determining key physicochemical and biological properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely used assay.

Protocol: Broth Microdilution Assay for this compound MIC Determination

  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 2560 µg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth). The final concentrations should typically range from 128 µg/mL to 0.016 µg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its molecular target, DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA):

    • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

    • DNA gyrase enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. A control reaction without this compound should be included. The final DMSO concentration should be kept low (e.g., <1.25%) to avoid interference with the enzyme activity.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the purification, quantification, and stability analysis of this compound.

Protocol: Reversed-Phase HPLC for this compound Analysis

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column.

  • Mobile Phase: A gradient elution is typically employed. For example, a linear gradient of acetonitrile in water, both containing 0.1% formic acid, can be used. The specific gradient profile will need to be optimized for the best separation.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample onto the column and monitor the elution profile at a suitable wavelength determined by UV-Vis spectroscopy.

  • Quantification and Purity Assessment: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard. Purity is assessed by the presence of a single major peak.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][7]

DNA Gyrase Inhibition

This compound binds to the DNA-gyrase complex in a unique manner, effectively trapping the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[4][8]

DNA_Gyrase_Inhibition cluster_gyrase_cycle Bacterial DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound DNA Relaxed DNA DNA_Gyrase_Complex DNA-Gyrase Complex DNA->DNA_Gyrase_Complex Binding Gyrase DNA Gyrase Cleaved_Complex Cleaved DNA-Gyrase Complex DNA_Gyrase_Complex->Cleaved_Complex DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Religation Trapped_Complex Trapped Ternary Complex (this compound-DNA-Gyrase) Cleaved_Complex->Trapped_Complex Binding & Stabilization Supercoiled_DNA->DNA Cellular Processes This compound This compound This compound->Trapped_Complex Double-Strand Breaks Double-Strand Breaks Trapped_Complex->Double-Strand Breaks Cell Death Cell Death Double-Strand Breaks->Cell Death

Figure 1. Simplified workflow of DNA gyrase inhibition by this compound.

Downstream Cellular Effects & Resistance Mechanisms

The inhibition of DNA gyrase by this compound triggers a cascade of downstream cellular events. Transcriptomic and proteomic studies of bacteria treated with this compound have revealed changes in the expression of genes and proteins involved in various cellular processes. For instance, in some bacteria, exposure to this compound can lead to the upregulation of genes encoding efflux pumps or proteins that can bind to and sequester this compound, thereby conferring resistance.[5][9] One such resistance mechanism involves the amplification of the gene STM3175 (or its homolog ygiV in E. coli), which encodes a transcriptional regulator that can trap this compound.[5]

Albicidin_Cellular_Response cluster_resistance Resistance Mechanisms This compound This compound Inhibition Inhibition of DNA Gyrase This compound->Inhibition Sequestration This compound Sequestration This compound->Sequestration DNA_Gyrase DNA Gyrase DNA_Gyrase->Inhibition DSBs DNA Double-Strand Breaks Inhibition->DSBs SOS_Response SOS Response DSBs->SOS_Response Cell_Death Cell Death DSBs->Cell_Death SOS_Response->Cell_Death Gene_Amp Gene Amplification (e.g., STM3175/ygiV) Binding_Protein This compound-Binding Protein Gene_Amp->Binding_Protein Increased Expression Binding_Protein->Sequestration Sequestration->Inhibition Prevents

Figure 2. Cellular response to this compound and a key resistance pathway.

Mandatory Visualizations

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-24 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising scaffold for the development of novel antibiotics with a potent mechanism of action against bacterial DNA gyrase. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental protocols for its characterization. Further research is warranted to fully elucidate its solubility and stability profiles, which will be critical for formulation and preclinical development. The provided workflows and pathway diagrams offer a visual framework for understanding its biological activity and for designing future studies.

References

Albicidin: A Comprehensive Technical Review of a Promising DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin, a potent phytotoxin and antibiotic produced by the sugarcane pathogen Xanthomonas albilineans, has emerged as a highly promising candidate in the fight against antimicrobial resistance.[1][2] Its unique chemical structure and novel mechanism of action, targeting bacterial DNA gyrase, set it apart from existing antibiotic classes.[3][4] This technical guide provides an in-depth review of the existing literature on this compound, consolidating key data on its biological activity, mechanism of action, biosynthesis, and synthetic derivatization. Detailed experimental protocols and visual representations of key pathways are included to support ongoing research and development efforts.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bactericidal effect by potently inhibiting DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria.[3][5] Unlike many other gyrase inhibitors, this compound demonstrates a dual-binding mechanism. One end of the molecule obstructs the critical dimer interface of the gyrase, while the other end intercalates between the fragments of the cleaved DNA substrate.[6] This action effectively locks the enzyme in a cleavage complex, preventing the re-ligation of the DNA strands and leading to lethal double-strand breaks.[3][4][6]

A key feature of this compound's mechanism is its ATP-dependent stabilization of the gyrase-DNA cleavage complex.[7][8] While it does not inhibit the ATPase activity of gyrase, the presence of ATP significantly enhances the concentration of the stabilized cleavage complex.[9][10] This distinguishes it from coumarin antibiotics, which target the ATPase activity, and suggests a different mode of interaction compared to quinolones.[9][10]

dot

Caption: this compound's mechanism of action on DNA gyrase.

Quantitative Biological Data

The following tables summarize the inhibitory concentrations (IC50) of this compound against various topoisomerases and the minimum inhibitory concentrations (MICs) against a range of bacterial species.

Table 1: Inhibitory Activity of this compound against Topoisomerases

Enzyme SourceAssay TypeIC50 (nM)Reference
E. coli DNA GyraseSupercoiling~40[9][11]
A. thaliana mitochondrial GyraseSupercoiling~50[9][11]
A. thaliana chloroplast GyraseSupercoiling~50[9]
E. coli DNA GyraseRelaxation (ATP-independent)~600[11]
E. coli Topoisomerase IVRelaxation (ATP-dependent)~300[11]
X. albilineans DNA GyraseSupercoiling>1000[12]

Table 2: Antibacterial Spectrum of this compound (MICs)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli-0.063[13]
Salmonella enteritidis-0.5[13]
Pseudomonas aeruginosaDSM 1171.0[13]
Staphylococcus aureus-4.0[13]
Acinetobacter baumanniiCIP-resistant<0.016 - 0.25[14]
Klebsiella pneumoniae-0.125 - 1[15]
Enterococcus faecium->64[15]

Experimental Protocols

This section details the methodologies for key experiments cited in this compound literature.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, and the inhibition of this activity by this compound.

Protocol:

  • Reaction Mixture Preparation: A typical 30 µL reaction mixture contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml bovine serum albumin, 3.4 nM DNA gyrase, and 0.4 µg of relaxed pBR322 DNA.[1][11]

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., methanol), is added to the reaction mixture at various concentrations. The final solvent concentration should be kept constant across all reactions.[11]

  • Incubation: The reaction mixtures are incubated at 37°C for 30-60 minutes.[11]

  • Reaction Termination: The reaction is stopped by the addition of 0.5 volumes of STEB buffer (20% [wt/vol] sucrose, 0.05 M Tris-HCl [pH 7.5], 0.05 M EDTA, 50 µg/mL bromophenol blue) and 2 volumes of chloroform-isoamyl alcohol (24:1).[11]

  • Analysis: The DNA topoisomers are separated by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate inhibition.

dot

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of topoisomerase IV to relax supercoiled DNA and its inhibition by this compound.

Protocol:

  • Reaction Mixture: A typical reaction mixture contains 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium glutamate, 10 mM dithiothreitol, 50 µg/mL bovine serum albumin, 1 mM ATP, 4 µg/mL tRNA, 1% (wt/vol) glycerol, 2% (vol/vol) dimethyl sulfoxide, 5 nM topoisomerase IV, and supercoiled pBR322 DNA.[11] Note: For DNA gyrase relaxation assays, ATP and spermidine are omitted.[11]

  • Inhibitor Addition: this compound is added at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 4 hours for gyrase relaxation).[11]

  • Termination and Analysis: The reaction is stopped and analyzed by agarose gel electrophoresis as described for the supercoiling assay. Inhibition is observed as the persistence of the supercoiled DNA band.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) in cation-adjusted Mueller-Hinton broth. This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Biosynthesis and Chemical Synthesis

This compound is synthesized by a unique hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway in Xanthomonas albilineans.[16][17] The low yield from its native producer has driven efforts in heterologous expression and total chemical synthesis to provide sufficient material for research and development.[16][18] Heterologous expression in Xanthomonas axonopodis pv. vesicatoria has been shown to significantly increase production.[16]

The total synthesis of this compound has been achieved, confirming its complex structure, which is primarily composed of p-aminobenzoic acids and a cyanoalanine residue.[17][18] A key challenge in the synthesis was the formation of amide bonds between the aromatic amino acids, which was overcome using a triphosgene-mediated coupling strategy.[9][18] The successful total synthesis has paved the way for the generation of numerous analogues to explore structure-activity relationships (SAR).[14][19]

Structure-Activity Relationship (SAR) and Analogue Development

Extensive SAR studies have been conducted to improve the potency, pharmacokinetic properties, and resistance profile of this compound.[14][19] Modifications to various parts of the molecule, including the N-terminus, the central amino acid, and the C-terminal dipeptidic p-aminobenzoic acid moiety, have yielded valuable insights.[8][14]

For instance, replacing the unstable cyanoalanine with azahistidine resulted in a derivative with superior antibacterial activity and chemical stability.[14] Another modification, the incorporation of a triazole moiety, has been shown to overcome cleavage by the Klebsiella protease AlbD, a known resistance mechanism.[14] Furthermore, the synthesis of analogues with nitrogen atoms incorporated into the phenyl rings has led to compounds with enhanced antibacterial activity and improved in vivo efficacy in mouse models.[19][20]

Resistance Mechanisms

Bacteria have evolved several mechanisms to resist the effects of this compound. One notable mechanism involves the amplification of the gene STM3175 (also known as YgiV) in Salmonella typhimurium and Escherichia coli.[21][22] The protein product of this gene binds to this compound, effectively sequestering it and protecting the bacterial cell.[21][22]

Another resistance mechanism is the enzymatic degradation of this compound by the serine endopeptidase AlbD, found in some Klebsiella species.[14] Additionally, the producing organism, Xanthomonas albilineans, protects itself through the expression of a pentapeptide repeat protein, AlbG, which binds to DNA gyrase and confers resistance to this compound.[3][7]

dot

Albicidin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Binding_Protein Binding Protein (e.g., STM3175 product) This compound->Binding_Protein Sequestration Enzymatic_Degradation Enzymatic Degradation (AlbD) This compound->Enzymatic_Degradation Cleavage Target_Protection Target Protection (AlbG) This compound->Target_Protection Blocks interaction with Gyrase Gene_Amplification Gene Amplification (STM3175/YgiV) Gene_Amplification->Binding_Protein Increased expression DNA_Gyrase DNA Gyrase Target_Protection->DNA_Gyrase Binds to

Caption: Overview of bacterial resistance mechanisms to this compound.

Conclusion and Future Perspectives

This compound represents a compelling lead compound for the development of a new class of antibiotics, particularly against Gram-negative pathogens. Its novel mechanism of action, potent activity, and the growing understanding of its SAR provide a strong foundation for future drug discovery efforts. Overcoming challenges related to its biosynthesis, solubility, and observed resistance mechanisms will be critical for its successful clinical translation. The continued development of synthetic analogues with improved pharmacological properties holds the key to unlocking the full therapeutic potential of this remarkable natural product. The detailed information compiled in this guide aims to facilitate and accelerate these vital research endeavors.

References

A Historical Overview of Albicidin Research: From Phytotoxin to Potent Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Originally identified in the 1980s as a phytotoxin produced by the sugarcane pathogen Xanthomonas albilineans, the causative agent of leaf scald disease, albicidin has emerged as a highly promising first-in-class antibiotic.[1][2][3][4][5][6][7][8] Its potent bactericidal activity, particularly against Gram-negative bacteria, and its novel mechanism of action have positioned it as a significant candidate in the fight against antimicrobial resistance.[3][5][9] This technical guide provides a comprehensive overview of the historical research into this compound, from its discovery to the latest advancements in understanding its mechanism, the development of derivatives, and the strategies bacteria employ to resist it.

Discovery and Initial Characterization

This compound was first isolated from Xanthomonas albilineans, where it was identified as the molecule responsible for the characteristic chlorotic symptoms of leaf scald disease in sugarcane by inhibiting chloroplast development.[10] Early research demonstrated its potent antibiotic properties, showing bactericidal effects at nanomolar concentrations against a range of both Gram-positive and Gram-negative bacteria.[9][10][11] Despite this early promise, its clinical development was hindered for decades due to a lack of understanding of its precise molecular structure and mechanism of action.[3][4][6][7][8][12][13]

Mechanism of Action: A Novel DNA Gyrase Inhibitor

Subsequent research revealed that this compound's primary molecular target is DNA gyrase (bacterial topoisomerase II), an enzyme essential for DNA replication, transcription, and repair in bacteria.[1][2][3][4][9][10][11][14] It also shows activity against topoisomerase IV, another key bacterial enzyme involved in DNA decatenation.[2][10][14]

This compound functions as a gyrase poison. The enzyme DNA gyrase works by creating a temporary double-strand break in DNA, passing another segment of DNA through the break, and then religating the broken strands. This process, known as supercoiling, is vital for managing DNA topology during replication.[3][4] this compound binds to the gyrase-DNA complex and effectively traps this intermediate state, preventing the religation of the cleaved DNA.[1][3][4][12][13][14] This leads to an accumulation of lethal double-strand breaks and ultimately, bacterial cell death.[3][4] Notably, its mode of action is distinct from existing classes of gyrase inhibitors like quinolones and coumarins.[3][14] Unlike coumarins, it does not inhibit the ATPase activity of gyrase.[14]

Albicidin_Mechanism cluster_GyraseCycle Bacterial DNA Gyrase Catalytic Cycle Gyrase DNA Gyrase Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Supercoiled DNA DNA->Gyrase_DNA Cleaved_DNA Cleavage Complex (DNA break) Gyrase_DNA->Cleaved_DNA ATP-dependent Cleavage Religation DNA Religation Cleaved_DNA->Religation Strand Passage Supercoiled_Product Negatively Supercoiled DNA Religation->Supercoiled_Product Rejoins DNA This compound This compound This compound->Inhibition Inhibition->Religation Blocks

This compound's inhibitory action on the DNA gyrase catalytic cycle.

Antibacterial Spectrum and Potency

This compound exhibits potent activity against a broad spectrum of bacteria, including clinically important and multidrug-resistant pathogens.[1][9][15] Its efficacy is particularly noteworthy against Gram-negative bacteria such as Escherichia coli and Salmonella Typhimurium, as well as ESKAPE pathogens.[1][3][6]

Organism MIC (μg/mL) IC50 (nM) Reference
Escherichia coli0.063-[1][11]
Salmonella enteritidis0.5-[1][11]
Pseudomonas aeruginosa DSM 1171.0-[11]
Staphylococcus aureus4.0-[1][11]
E. coli DNA Gyrase-~40[9][10][11][14]
A. thaliana Gyrases-~50[10]
E. coli Topoisomerase IV-~300[10]

Table 1: Summary of reported Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for this compound.

Resistance Mechanisms

As with any potent antibiotic, bacteria have evolved mechanisms to resist this compound. The primary strategies involve sequestration of the antibiotic or enzymatic degradation.

  • Sequestration Proteins: A key resistance factor is the this compound binding protein AlbA.[9][15] Homologous proteins, such as AlbG in X. albilineans and YgiV in Salmonella, also function as "scavenger" proteins that bind to this compound with high affinity, preventing it from reaching its DNA gyrase target.[14][15] The expression of some of these binding proteins is triggered by the presence of this compound itself, via a transcription regulator like AlbAL.[16][17]

  • Enzymatic Degradation: The serine protease AlbD has been identified as another resistance factor capable of inactivating this compound.[9][15]

Albicidin_Resistance cluster_Resistance Resistance Mechanisms Albicidin_in This compound (enters cell) Albicidin_free Free this compound Albicidin_in->Albicidin_free DNA_Gyrase DNA Gyrase Albicidin_free->DNA_Gyrase Inhibits AlbA Binding Protein (AlbA, AlbG, YgiV) Albicidin_free->AlbA Binds to AlbD Protease (AlbD) Albicidin_free->AlbD Substrate for Cell_Death Cell Death DNA_Gyrase->Cell_Death Sequestration Sequestration AlbA->Sequestration Degradation Degradation AlbD->Degradation

Key mechanisms of bacterial resistance to this compound.

Structure, Synthesis, and Derivative Development

The complex structure of this compound, a lipophilic hexapeptide composed mainly of para-aminobenzoic acid units, posed a significant challenge to its characterization.[9][18] The first total synthesis was a crucial breakthrough, paving the way for detailed structure-activity relationship (SAR) studies.[9] These studies have focused on creating synthetic derivatives with improved properties, such as:

  • Increased Potency and Spectrum: Modifications, such as incorporating nitrogen atoms into the aromatic backbone, have led to derivatives with enhanced antibacterial activity, particularly against Gram-positive bacteria.[9][18]

  • Overcoming Resistance: Researchers are designing analogs, for example by varying the N-terminal building block, that are less susceptible to sequestration by binding proteins like AlbA.[16][17][19]

  • Improved Pharmacological Properties: Efforts are underway to enhance the solubility and stability of this compound derivatives to make them more suitable for clinical development.[2]

Key Experimental Protocols

DNA Gyrase Supercoiling Assay

This in vitro assay is fundamental for determining the inhibitory activity of compounds like this compound against DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, MgCl₂, and relaxed circular plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Varying concentrations of this compound (or a derivative) are added to the reaction mixtures.

  • Enzyme Initiation: The reaction is initiated by adding a purified DNA gyrase enzyme.

  • Incubation: The mixture is incubated at 37°C for a set period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS).

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Quantification: The intensity of the DNA bands corresponding to supercoiled and relaxed forms is quantified. The IC₅₀ value is calculated as the concentration of this compound that reduces the supercoiling activity by 50%.[10][14]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in revealing the precise molecular interactions between this compound, DNA gyrase, and DNA.[2][3][4][7][8]

Methodology:

  • Complex Formation: Purified DNA gyrase is incubated with a DNA fragment and this compound to form a stable ternary complex.

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This flash-freezing process, known as vitrification, preserves the complex in a near-native state.

  • Data Collection: The frozen grid is loaded into a transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented complexes are collected.

  • Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified.

  • 3D Reconstruction: The 2D images are used to reconstruct a high-resolution 3D map of the this compound-gyrase-DNA complex.

  • Model Building and Analysis: An atomic model is built into the 3D map, revealing the specific binding pocket and the conformational changes induced by this compound.[2][3]

CryoEM_Workflow Start Sample Preparation (Gyrase + DNA + this compound) Vitrify Vitrification (Plunge Freezing) Start->Vitrify Microscope Cryo-TEM Data Collection Vitrify->Microscope Micrographs 2D Micrographs Microscope->Micrographs ParticlePicking Particle Picking Micrographs->ParticlePicking Classification 2D Classification & Averaging ParticlePicking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Model Atomic Model Building & Refinement Reconstruction->Model Structure High-Resolution Structure Model->Structure

References

Methodological & Application

Protocol for the Chemical Synthesis of Albicidin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of albicidin, a potent antibacterial agent, and its derivatives. The synthesis is based on a convergent strategy involving the preparation of three key building blocks, their subsequent coupling, and final deprotection. This protocol also includes quantitative data on the biological activity of this compound and its analogs, as well as a detailed experimental procedure for a DNA gyrase inhibition assay.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of three main fragments, followed by their assembly. This strategy allows for the efficient production of this compound and facilitates the synthesis of various analogs for structure-activity relationship (SAR) studies.

The key fragments are:

  • N-terminal Fragment (A-B): Comprising methyl coumaric acid (Building Block A) and p-aminobenzoic acid (Building Block B).

  • Central Building Block (C): Consisting of β-cyano-L-alanine.

  • C-terminal Fragment (D-E-F): A tripeptide composed of two modified p-aminobenzoic acid units.

The general workflow for the synthesis is outlined below.

This compound Synthesis Workflow cluster_N_terminal N-terminal Fragment Synthesis cluster_Central Central Fragment Synthesis cluster_C_terminal C-terminal Fragment Synthesis cluster_Assembly Fragment Assembly and Deprotection start_N Starting Materials (p-hydroxybenzaldehyde derivatives) synth_MCA Synthesis of Methyl Coumaric Acid (A) start_N->synth_MCA synth_pABA1 Synthesis of p-Aminobenzoic Acid (B) start_N->synth_pABA1 couple_AB Coupling of A and B synth_MCA->couple_AB synth_pABA1->couple_AB frag_AB N-terminal Fragment (A-B) couple_AB->frag_AB couple_ABC Coupling of A-B and C frag_AB->couple_ABC start_C Starting Materials (Serine derivatives) synth_Cya Synthesis of β-cyano-L-alanine (C) start_C->synth_Cya frag_C Central Fragment (C) synth_Cya->frag_C frag_C->couple_ABC start_DEF Starting Materials (p-aminobenzoic acid derivatives) synth_DEF Synthesis of D-E-F Tripeptide start_DEF->synth_DEF frag_DEF C-terminal Fragment (D-E-F) synth_DEF->frag_DEF couple_ABCDEF Coupling of A-B-C and D-E-F frag_DEF->couple_ABCDEF couple_ABC->couple_ABCDEF deprotection Final Deprotection couple_ABCDEF->deprotection This compound This compound deprotection->this compound

Caption: Convergent total synthesis workflow for this compound.

II. Quantitative Data Summary

The biological activity of this compound and its synthesized analogs are summarized below. Minimum Inhibitory Concentrations (MIC) are presented against various bacterial strains, and the half-maximal inhibitory concentration (IC50) against E. coli DNA gyrase is also provided.

CompoundE. coli (μg/mL)S. aureus (μg/mL)P. aeruginosa (μg/mL)S. typhimurium (μg/mL)B. subtilis (μg/mL)DNA Gyrase IC50 (nM)
This compound 0.063 - 0.5[1]4.0 - 16[1]1.0[1]0.5[1]0.297[1]40[1][2]
AzaHis-Albicidin 0.031 - 0.1252>320.0630.031≈ this compound[1]
Threonine Derivative 0.58>320.50.5↓ vs this compound[1]
N-terminal Cyano-benzoic acid derivative 0.1254160.1252Not Reported
N-terminal Benzothiazole derivative 0.258160.254Not Reported

Data compiled from multiple sources.[1][2] Specific values may vary depending on the specific assay conditions and bacterial strains used.

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A. Synthesis of the N-terminal Fragment (A-B)

The synthesis of the N-terminal fragment involves the preparation of methyl coumaric acid (Building Block A) and its subsequent coupling to a protected p-aminobenzoic acid (Building Block B).

1. Synthesis of Methyl Coumaric Acid (Building Block A)

  • Reaction: Horner-Wadsworth-Emmons reaction of a substituted p-hydroxybenzaldehyde with a phosphonate reagent.

  • Reagents and Conditions:

    • Substituted p-hydroxybenzaldehyde (1.0 eq)

    • Triethyl phosphonoacetate (1.2 eq)

    • Sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF)

    • 0°C to room temperature, 12-16 hours.

  • Work-up and Purification: Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry over sodium sulfate, and purify by flash chromatography on silica gel.

2. Coupling of Building Block A and B

  • Reaction: Amide bond formation between the carboxylic acid of Building Block A and the amine of a protected Building Block B.

  • Reagents and Conditions:

    • Methyl Coumaric Acid (1.0 eq)

    • tert-butyl 4-aminobenzoate (1.1 eq)

    • HATU (1.1 eq), DIPEA (2.0 eq) in anhydrous DMF.

    • Room temperature, 16 hours.[2][3][4]

  • Work-up and Purification: Dilute with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by flash chromatography.

B. Synthesis of the Central Building Block (C)

The central β-cyano-L-alanine is a key component of this compound.

  • Starting Material: Boc-L-serine methyl ester.

  • Key Steps:

    • Mesylation of the hydroxyl group.

    • Displacement of the mesylate with sodium cyanide.

  • Reagents and Conditions (Displacement Step):

    • Boc-L-Ser(OMs)-OMe (1.0 eq)

    • Sodium cyanide (1.5 eq) in Dimethyl sulfoxide (DMSO)

    • 60°C, 24 hours.

  • Work-up and Purification: Pour into ice-water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by flash chromatography.

C. Synthesis of the C-terminal Fragment (D-E-F)

The C-terminal tripeptide is assembled using standard peptide coupling techniques.

  • General Procedure: Stepwise coupling of protected p-aminobenzoic acid derivatives.

  • Coupling Reagents: HATU/DIPEA in DMF is a commonly used coupling system.[2][3][4]

  • Protection Strategy: Orthogonal protecting groups (e.g., Boc for the amine and methyl or benzyl esters for the carboxylic acids) are employed to allow for selective deprotection during the fragment assembly.

D. Assembly of Fragments and Final Deprotection

The three synthesized fragments are coupled sequentially, followed by a global deprotection to yield the final this compound product.

1. Coupling of N-terminal (A-B) and Central (C) Fragments

  • Reaction: Amide bond formation between the carboxylic acid of the A-B fragment (after deprotection of the ester) and the amine of the C fragment.

  • Reagents and Conditions: Similar to the A-B coupling (HATU/DIPEA in DMF).

2. Coupling of A-B-C and C-terminal (D-E-F) Fragments

  • Reaction: Amide bond formation between the carboxylic acid of the A-B-C fragment and the N-terminus of the D-E-F fragment.

  • Reagents and Conditions: A triphosgene-mediated coupling strategy has been reported to be effective for this challenging coupling of aromatic amino acids.[5]

3. Final Deprotection

  • Procedure: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove all acid-labile protecting groups (e.g., Boc, tert-butyl esters).

  • Purification: The crude product is purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

E. DNA Gyrase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound and its analogs on the supercoiling activity of DNA gyrase.

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling.

  • Materials:

    • Relaxed pBR322 plasmid DNA

    • E. coli DNA gyrase

    • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

    • Test compounds (this compound and analogs) dissolved in DMSO.

  • Procedure:

    • Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

    • Analyze the DNA topology by agarose gel electrophoresis.

  • Data Analysis: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.

IV. Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antibacterial effect by targeting DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

This compound Mechanism of Action cluster_GyraseCycle Normal DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by this compound Gyrase DNA Gyrase Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA DNA Relaxed DNA DNA->Gyrase_DNA Cleavage DNA Cleavage (Double-Strand Break) Gyrase_DNA->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Trapped_Complex Trapped Gyrase-DNA-Albicidin Cleavage Complex Cleavage->Trapped_Complex Religation DNA Religation Strand_Passage->Religation Supercoiled_DNA Supercoiled DNA Religation->Supercoiled_DNA Apoptosis Bacterial Cell Death Supercoiled_DNA->Gyrase Enzyme Turnover This compound This compound This compound->Trapped_Complex Trapped_Complex->Apoptosis

Caption: Mechanism of this compound inhibition of DNA gyrase.

This compound binds to a novel site on the DNA gyrase-DNA complex, distinct from the binding site of quinolone antibiotics.[2] This binding stabilizes the cleavage complex, where the DNA is cut, but prevents the subsequent religation step. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which are lethal to the bacterial cell.

References

Application Notes and Protocols for the Extraction of Albicidin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent polyketide-peptide antibiotic produced by the plant pathogenic bacterium Xanthomonas albilineans. It exhibits significant bactericidal activity, particularly against Gram-negative bacteria, by inhibiting bacterial DNA gyrase[1][2]. This unique mode of action makes this compound a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens. However, the low yield of this compound from its native producer has historically hampered research and development efforts. The heterologous expression of this compound biosynthetic genes in faster-growing hosts like Xanthomonas axonopodis pv. vesicatoria has shown promise in increasing production titers[1][3].

These application notes provide detailed protocols for the cultivation of this compound-producing bacteria and the subsequent extraction and purification of this valuable compound. The methodologies described are compiled from various scientific sources to offer a comprehensive guide for researchers in the field. It is important to note that while Klebsiella oxytoca has been studied in the context of this compound resistance mechanisms, it is not a known producer of this compound[4][5][6]. Therefore, the following protocols focus on Xanthomonas species.

Data Presentation: Quantitative Overview of this compound Production

The following table summarizes reported this compound production titers in different bacterial strains and culture media. This data can aid in the selection of a suitable production system.

Producing Organism StrainCulture MediumThis compound Titer (µg/L)Reference
Xanthomonas albilineansOptimized SP8 Medium~162[1]
Xanthomonas axonopodis pv. vesicatoria (heterologous host)NYG Medium970[1]
Xanthomonas axonopodis pv. vesicatoria (heterologous host)XVM2 Medium with 2% Glycerol200[1]

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Xanthomonas Species

This protocol describes the cultivation of Xanthomonas albilineans (native producer) and Xanthomonas axonopodis pv. vesicatoria (heterologous host) for this compound production.

Materials:

  • Bacterial Strains:

    • Xanthomonas albilineans

    • Xanthomonas axonopodis pv. vesicatoria expressing this compound biosynthetic genes

  • Culture Media:

    • SP8 Medium (for X. albilineans): 0.5% sucrose, 0.23% peptone, 0.1% yeast extract, 3 mM K₂HPO₄, 1 mM MgSO₄, pH 7.0[1].

    • NYG Medium (for X. axonopodis): 0.3% yeast extract, 0.5% peptone, 2% glycerol[1].

    • SPA Medium (for selection of exconjugants): 2% sucrose, 0.5% peptone, 1.5% agar, supplemented with appropriate antibiotics (e.g., 50 µg/ml kanamycin, 12 µg/ml tetracycline)[1].

  • Equipment:

    • Shaking incubator

    • Spectrophotometer

    • Autoclave

    • Sterile culture flasks and petri dishes

Procedure:

  • Inoculum Preparation:

    • From a glycerol stock or a fresh plate, inoculate a single colony of the desired Xanthomonas strain into a starter culture of the appropriate medium.

    • Incubate at 28°C with shaking (200 rpm) until the culture reaches the exponential growth phase.

  • Production Culture:

    • Inoculate the production culture medium with the starter culture to a starting optical density at 600 nm (OD₆₀₀) of 0.1.

    • For X. albilineans in SP8 medium, incubate at 28°C with shaking for approximately 96 hours to reach the stationary phase[1].

    • For X. axonopodis in NYG medium, incubate at 28°C with shaking for approximately 48 hours to reach the early stationary phase[1].

    • Monitor cell growth by measuring the OD₆₀₀ periodically.

  • Harvesting:

    • Once the culture has reached the optimal growth phase for this compound production, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant, which contains the secreted this compound, and proceed with the extraction protocol.

Protocol 2: Extraction of this compound using Amberlite XAD-7 Resin

This protocol details the solid-phase extraction of this compound from the bacterial culture supernatant using Amberlite XAD-7 resin.

Materials:

  • Bacterial culture supernatant

  • Amberlite XAD-7 resin

  • Methanol

  • Deionized water

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Resin Preparation:

    • Before use, wash the Amberlite XAD-7 resin extensively. A general procedure involves soaking the resin in methanol, followed by thorough rinsing with deionized water to remove any preservatives and impurities[7][8].

  • Column Packing:

    • Prepare a slurry of the washed Amberlite XAD-7 resin in deionized water and pour it into a chromatography column.

    • Allow the resin to settle and the water to drain, ensuring there are no air bubbles in the packed bed.

    • Equilibrate the column by washing with 2-3 bed volumes of deionized water.

  • Loading:

    • Load the clarified bacterial culture supernatant onto the equilibrated Amberlite XAD-7 column. The flow rate should be slow enough to allow for efficient binding of this compound to the resin.

  • Washing:

    • After loading the entire supernatant, wash the column with several bed volumes of deionized water to remove unbound media components and other hydrophilic impurities.

  • Elution:

    • Elute the bound this compound from the resin using methanol[1]. Collect the eluate in fractions.

  • Concentration:

    • Pool the fractions containing this compound (activity can be monitored using a bioassay).

    • Concentrate the pooled methanolic fractions using a rotary evaporator under reduced pressure to obtain a crude this compound extract.

Protocol 3: Purification of this compound

This protocol outlines subsequent purification steps for the crude this compound extract, including acetone precipitation and High-Performance Liquid Chromatography (HPLC).

Part A: Acetone Precipitation (Optional, for removal of high molecular weight impurities)

Materials:

  • Crude this compound extract (dissolved in a minimal amount of methanol)

  • Cold (-20°C) acetone

  • Centrifuge

Procedure:

  • Add four volumes of cold (-20°C) acetone to the crude this compound extract solution[4].

  • Vortex the mixture and incubate at -20°C for at least 1 hour to precipitate impurities[6].

  • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitate[4].

  • Carefully decant the supernatant containing the partially purified this compound.

  • Evaporate the acetone from the supernatant under a stream of nitrogen or using a rotary evaporator.

Part B: High-Performance Liquid Chromatography (HPLC)

Materials:

  • Partially purified this compound extract

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18, Phenyl-Hexyl)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid

Procedure:

  • Sample Preparation: Dissolve the dried extract from the previous step in a suitable solvent, such as a small volume of the initial mobile phase composition, and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Elute this compound using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect fractions corresponding to the peaks of interest.

  • Purity Analysis and Desalting: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC. Pool the pure fractions and remove the solvent and TFA/formic acid by lyophilization.

Protocol 4: Quantification of this compound using a Bioassay

This protocol describes a method to quantify this compound activity based on the inhibition of a sensitive bacterial strain.

Materials:

  • This compound samples (purified or in culture supernatant)

  • Sensitive indicator strain (e.g., E. coli DH5α)

  • Agar plates with appropriate growth medium

  • Sterile paper discs

  • Incubator

Procedure:

  • Prepare Indicator Lawn: Prepare a bacterial lawn by spreading a suspension of the indicator strain onto the surface of an agar plate.

  • Apply Sample: Aseptically place sterile paper discs onto the agar surface. Pipette a known volume of the this compound-containing sample onto each disc.

  • Incubation: Incubate the plates at 37°C overnight.

  • Measure Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disc.

  • Quantification: Calculate the concentration of free this compound using a standard curve or a previously established formula. For example, one study used the formula: free this compound (ng/ml) = 4.576 * e^(0.315 × inhibition zone diameter in mm)[1].

Visualizations

Extraction_Workflow Overall this compound Extraction Workflow cluster_0 Bacterial Cultivation cluster_1 Crude Extraction cluster_2 Purification Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation 28°C, 200 rpm Harvesting Harvesting Fermentation->Harvesting Centrifugation Supernatant Supernatant Harvesting->Supernatant Resin_Adsorption Resin_Adsorption Supernatant->Resin_Adsorption Amberlite XAD-7 Washing Washing Resin_Adsorption->Washing Deionized Water Elution Elution Washing->Elution Methanol Concentration Concentration Elution->Concentration Rotary Evaporation Crude_Extract Crude_Extract Concentration->Crude_Extract Acetone_Precipitation Acetone_Precipitation Crude_Extract->Acetone_Precipitation Optional HPLC HPLC Crude_Extract->HPLC Acetone_Precipitation->HPLC Pure_this compound Pure_this compound HPLC->Pure_this compound Lyophilization

Caption: A flowchart illustrating the major steps in this compound extraction.

HPLC_Purification_Logic HPLC Purification Logic Sample_Prep Sample Preparation (Dissolve & Filter) Equilibration Column Equilibration (e.g., 95% A, 5% B) Sample_Prep->Equilibration Injection Sample Injection Equilibration->Injection Gradient_Elution Gradient Elution (Increasing %B) Injection->Gradient_Elution Detection UV Detection (e.g., 280 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis Fraction_Collection->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Logical flow of the HPLC purification step for this compound.

References

Techniques for the Purification of Albicidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of albicidin, a potent antibacterial agent produced by the plant pathogen Xanthomonas albilineans. Due to historically low production yields from its native producer, the development of heterologous expression systems and optimized purification strategies has been crucial for obtaining sufficient quantities for research and development.[1][2][3] The following sections outline the key steps involved in producing and purifying this compound, from bacterial cultivation to final quantification.

I. Production of this compound

The initial and critical step in this compound purification is its production through bacterial fermentation. While Xanthomonas albilineans is the natural producer, heterologous expression in a faster-growing host, Xanthomonas axonopodis pv. vesicatoria, has been shown to significantly increase yields.[2] The choice of culture medium is also a key factor influencing the final titer of this compound.

Table 1: this compound Production Titers in Different Bacterial Strains and Media

Bacterial StrainCulture MediumThis compound Titer (µg/L)Reference
Xanthomonas albilineansOptimized SP8 Medium~162[2]
X. axonopodis pv. vesicatoria (heterologous host)NYG Medium970[2]
X. axonopodis pv. vesicatoria (heterologous host)XVM2 Medium with 2% glycerol200[2]
Experimental Protocol: Production of this compound in X. axonopodis pv. vesicatoria

This protocol is optimized for the high-yield production of this compound in a heterologous host.

Materials:

  • Xanthomonas axonopodis pv. vesicatoria strain harboring the this compound biosynthetic gene set

  • NYG medium (0.5% peptone, 0.3% yeast extract, 2% glycerol)

  • Appropriate antibiotics for plasmid maintenance

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare a starter culture by inoculating a single colony of the recombinant X. axonopodis pv. vesicatoria into 10 mL of NYG medium containing the appropriate antibiotics.

  • Incubate the starter culture at 28°C with shaking at 200 rpm overnight.

  • Use the starter culture to inoculate a larger volume of NYG medium (e.g., 1 L in a 2.8 L flask) to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubate the production culture at 28°C with vigorous shaking (200-250 rpm).

  • Monitor cell growth by measuring the OD600 periodically.

  • Harvest the culture in the early stationary phase, as this is when maximum this compound activity is typically observed.[2]

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C or processed immediately for purification.

II. Purification Workflow

The purification of this compound from the culture supernatant is a multi-step process designed to isolate the compound from other media components and bacterial metabolites. A typical workflow involves an initial capture and concentration step using a hydrophobic resin, followed by high-resolution chromatographic techniques.

Albicidin_Purification_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis & Quantification Bacterial_Culture Bacterial Culture (X. axonopodis pv. vesicatoria in NYG Medium) Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant Culture Supernatant (Contains this compound) Centrifugation->Supernatant Amberlite_XAD7 Amberlite XAD-7 Resin Chromatography Supernatant->Amberlite_XAD7 Loading Methanol_Elution Methanol Elution Amberlite_XAD7->Methanol_Elution Washing & Elution Crude_Extract Crude this compound Extract Methanol_Elution->Crude_Extract HPLC Reversed-Phase HPLC (C18 Column) Crude_Extract->HPLC Injection Pure_this compound Purified this compound Fractions HPLC->Pure_this compound Fraction Collection Bioassay E. coli Bioassay Pure_this compound->Bioassay Quantification Quantification of this compound Bioassay->Quantification

Figure 1. A generalized workflow for the purification and quantification of this compound.

III. Initial Purification using Amberlite XAD-7 Resin

Amberlite XAD-7 is a moderately polar adsorbent resin that is effective for capturing organic molecules like this compound from aqueous solutions.[4][5][6]

Experimental Protocol: Amberlite XAD-7 Chromatography

Materials:

  • Culture supernatant containing this compound

  • Amberlite XAD-7 resin

  • Chromatography column

  • Methanol (MeOH)

  • Deionized water

  • Vacuum evaporator or rotary evaporator

Procedure:

  • Resin Preparation:

    • Swell the Amberlite XAD-7 resin in methanol for at least 2 hours.

    • Pack the resin into a chromatography column.

    • Wash the packed resin extensively with deionized water to remove the methanol. Equilibrate the column with deionized water.

  • Sample Loading:

    • Load the culture supernatant onto the equilibrated Amberlite XAD-7 column. The flow rate should be slow enough to allow for efficient binding of this compound to the resin.

  • Washing:

    • After loading, wash the column with several column volumes of deionized water to remove unbound media components and salts.

  • Elution:

    • Elute the bound this compound from the resin using methanol.[2] Collect the eluate in fractions.

  • Activity Check and Pooling:

    • Test the fractions for antibacterial activity using a simple spot-on-lawn assay or by checking for activity at a high dilution (e.g., 1:1000).[2]

    • Pool the active fractions.

  • Concentration:

    • Concentrate the pooled active fractions to a smaller volume using a vacuum or rotary evaporator to remove the methanol. The resulting concentrated extract contains semi-purified this compound.

IV. High-Performance Liquid Chromatography (HPLC) Purification

For obtaining highly pure this compound suitable for detailed characterization and bioassays, a reversed-phase high-performance liquid chromatography (RP-HPLC) step is necessary. A C18 column is commonly used for this purpose.[7]

Experimental Protocol: RP-HPLC Purification of this compound

Materials:

  • Semi-purified this compound extract

  • HPLC system with a UV detector

  • Preparative or semi-preparative C18 column

  • Solvent A: Deionized water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the concentrated this compound extract in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the filtered sample onto the column.

    • Elute the bound compounds using a linear gradient of Solvent B (acetonitrile). A typical gradient might be from 5% to 95% ACN over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Purity Analysis and Bioactivity Confirmation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Confirm the presence of active this compound in the fractions using the E. coli bioassay described below.

  • Lyophilization:

    • Pool the pure, active fractions and lyophilize (freeze-dry) to obtain purified this compound as a solid powder.

V. Quantification of this compound by Bioassay

An agar diffusion bioassay using a sensitive E. coli strain is a reliable method for quantifying the biological activity of this compound.

Bioassay_Workflow cluster_prep Preparation cluster_application Sample Application cluster_incubation_measurement Incubation & Measurement cluster_calculation Calculation Agar_Plate Prepare Agar Plate Ecoli_Lawn Create a Lawn of Indicator E. coli Agar_Plate->Ecoli_Lawn Apply_Sample Apply this compound Sample (or standard) to Wells/Discs Ecoli_Lawn->Apply_Sample Incubate Incubate Plate Apply_Sample->Incubate Measure_Zone Measure Diameter of Inhibition Zone Incubate->Measure_Zone Calculate_Conc Calculate this compound Concentration using Formula Measure_Zone->Calculate_Conc

Figure 2. Workflow for the quantification of this compound using an E. coli bioassay.

Experimental Protocol: E. coli Agar Diffusion Bioassay

Materials:

  • E. coli DH5α (or another sensitive indicator strain)

  • Luria-Bertani (LB) agar plates

  • LB broth

  • Purified this compound fractions and/or standards

  • Sterile paper discs or a sterile cork borer

  • Incubator at 37°C

  • Calipers or a ruler

Procedure:

  • Prepare Indicator Strain:

    • Grow an overnight culture of E. coli DH5α in LB broth at 37°C.

    • Create a suspension of the indicator strain in sterile saline or fresh broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Prepare Assay Plates:

    • Using a sterile swab, evenly inoculate the surface of an LB agar plate with the E. coli suspension to create a bacterial lawn.

    • Allow the plates to dry for a few minutes.

  • Apply Samples:

    • If using paper discs, impregnate sterile discs with a known volume of the this compound sample or standard and place them on the agar surface.

    • Alternatively, create wells in the agar using a sterile cork borer and pipette a known volume of the sample or standard into each well.

  • Incubation:

    • Incubate the plates overnight at 37°C.

  • Measurement and Calculation:

    • After incubation, clear zones of no bacterial growth (inhibition zones) will be visible around the discs or wells containing active this compound.

    • Measure the diameter of the inhibition zones in millimeters (mm).

    • Calculate the concentration of free this compound using the following formula[2]: Free this compound (ng/mL) = 4.576 * e^(0.315 x inhibition zone diameter in mm)

By following these detailed protocols, researchers can reliably produce, purify, and quantify this compound for further investigation into its promising antibacterial properties.

References

Determining the Potency of a Novel Antibiotic: Application Notes and Protocols for Albicidin's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of albicidin, a potent antibacterial agent that inhibits bacterial DNA gyrase.[1][2][3] These guidelines are intended to ensure reproducible and accurate results for researchers evaluating the efficacy of this compound and its derivatives against a range of clinically significant bacteria.

Introduction to this compound and its Mechanism of Action

This compound is a natural product antibiotic produced by the plant pathogen Xanthomonas albilineans.[4] It exhibits potent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains.[2] The primary molecular target of this compound is DNA gyrase (topoisomerase II), an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1][2][3] this compound binds to the DNA-gyrase complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands, ultimately leading to lethal double-strand breaks.[1]

Below is a diagram illustrating the inhibitory action of this compound on the DNA gyrase catalytic cycle.

albicidin_mechanism DNA_Gyrase DNA_Gyrase Cleaved_DNA_Complex Cleaved_DNA_Complex DNA_Gyrase->Cleaved_DNA_Complex Binds & Cleaves DNA ATP ATP ATP->Cleaved_DNA_Complex Provides Energy Supercoiled_DNA Supercoiled_DNA Cleaved_DNA_Complex->Supercoiled_DNA Re-ligation & Supercoiling Relaxed_DNA Relaxed_DNA Cleaved_DNA_Complex->Relaxed_DNA Inhibited Re-ligation This compound This compound This compound->Cleaved_DNA_Complex Binds & Stabilizes

Figure 1: this compound's inhibitory action on DNA gyrase.

Quantitative Data: MIC of this compound Against Key Pathogens

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against several clinically relevant bacterial species. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and the specific this compound derivative used.

Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)Reference
Escherichia coliDSM 1116≤ 0.016[3]
Escherichia coliCIP-resistantNot specified[1]
Staphylococcus aureusCIP-resistantNot specified[1]
Pseudomonas aeruginosaCIP-resistantNot specified[1]
Acinetobacter baumanniiCIP-resistantNot specified[1]
Klebsiella pneumoniaeNot specifiedNot specified[2]
Salmonella TyphimuriumWT0.06[5]

Note: The provided data is a compilation from various sources and serves as a reference. Researchers are encouraged to determine the MIC of this compound against their specific strains of interest using the standardized protocols outlined below.

Experimental Protocols: Broth Microdilution Method for this compound MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for this compound.

Materials and Reagents
  • This compound (or its derivative)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial strains of interest

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare this compound Stock (in DMSO) Prep_Plates Prepare Serial Dilutions in 96-well Plate Prep_this compound->Prep_Plates Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacteria Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate Plates (16-20 hours at 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 2: Broth microdilution workflow for MIC determination.
Detailed Protocol

1. Preparation of this compound Stock Solution:

  • Due to the hydrophobic nature of this compound, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the powder is completely dissolved by vortexing.

  • Prepare fresh stock solutions on the day of the experiment or store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

3. Preparation of Serial Dilutions in 96-Well Plate:

  • Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • In the first column, add 200 µL of the appropriate concentration of this compound in CAMHB. To minimize the final DMSO concentration, the initial dilution of the this compound stock should be made in CAMHB. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to each well containing the this compound dilutions and the growth control well. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to the sterility control well.

5. Incubation:

  • Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the MIC:

  • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light box can aid in visualization.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls are not as expected, the results are invalid and the assay should be repeated.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers working with this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data on the antibacterial potency of this promising antibiotic candidate. The provided diagrams offer a clear visual representation of this compound's mechanism of action and the experimental workflow for MIC determination, aiding in the understanding and execution of these critical experiments.

References

In Vitro Assessment of Albicidin's Antibacterial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent antibacterial compound produced by the plant pathogen Xanthomonas albilineans.[1][2] It exhibits significant activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including fluoroquinolone-resistant strains.[3][4] The unique mechanism of action of this compound, which involves the inhibition of bacterial DNA gyrase, makes it a promising candidate for the development of new antibiotics to combat antimicrobial resistance.[5][6][7][8]

These application notes provide detailed protocols for the in vitro assessment of this compound's antibacterial activity, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, synergy testing through checkerboard assays, and evaluation of its inhibitory effect on its primary target, DNA gyrase.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bactericidal effect by targeting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription.[6] this compound employs a dual-binding mechanism where one end of the molecule obstructs the gyrase dimer interface, while the other end intercalates between the cleaved DNA fragments.[1] This action effectively locks the DNA gyrase in a state where it cannot re-ligate the DNA, leading to lethal double-strand breaks in the bacterial chromosome.[1]

cluster_gyrase DNA Gyrase Catalytic Cycle Gyrase DNA Gyrase Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA DNA->Gyrase_DNA Cleaved_DNA Cleaved DNA Intermediate Gyrase_DNA->Cleaved_DNA DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_DNA->Supercoiled_DNA Strand Passage & Religation Supercoiled_DNA->Gyrase Release This compound This compound This compound->Cleaved_DNA Binds & Stabilizes

Caption: this compound's inhibitory action on the DNA gyrase catalytic cycle.

Data Presentation: Quantitative Assessment of this compound's Activity

The following tables summarize the in vitro antibacterial activity of this compound and its derivatives against a panel of bacterial strains and its inhibitory effect on DNA gyrase.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Derivatives

CompoundE. coli DSM 1116 (μg/mL)S. aureus (μg/mL)A. baumannii (CIP-Resistant) (μg/mL)P. aeruginosa (μg/mL)Reference(s)
This compound0.031 - 0.54125>32[3][4]
AzaHis-albicidin0.1254>32>32[3]
Derivative 70.016 - 0.0310.518[3]
Derivative 130.1254--[3]
Cyano-benzoic acid 4----[5]
Hydroxy-naphthoic acid 10----[5]
Quinoline 11----[5]
Benzothiazole 22----[5]

Note: MIC values can vary based on the specific strain and testing conditions.

Table 2: DNA Gyrase Inhibition by this compound and Derivatives

CompoundTargetAssayIC50 / CC50 (nM)Reference(s)
This compoundE. coli DNA GyraseSupercoiling Inhibition40 - 50[6]
This compoundE. coli DNA GyraseCleavage Complex Stabilization-[1]
3rd Gen this compound 3E. coli DNA GyraseCleavage Complex Stabilization66[5]
Cyano-benzoic acid 4E. coli DNA GyraseCleavage Complex Stabilization< 66[5]
Hydroxy-naphthoic acid 10E. coli DNA GyraseCleavage Complex Stabilization< 66[5]
Quinoline 11E. coli DNA GyraseCleavage Complex Stabilization< 66[5]
Benzothiazole 22E. coli DNA GyraseCleavage Complex Stabilization43[5]

IC50: Half-maximal inhibitory concentration; CC50: Concentration required for half-maximal cleavage complex stabilization.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • This compound stock solution (in DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a growth control well (bacterial inoculum without this compound) and a sterility control well (broth only).

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate dilute_this compound Serial Dilute this compound in 96-well plate dilute_this compound->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.
Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a bacterial population.[9][10][11]

Materials:

  • Flasks or tubes for bacterial culture

  • CAMHB

  • Bacterial strain

  • This compound solution

  • Sterile saline or PBS

  • Agar plates

  • Incubator and shaker

Protocol:

  • Inoculum Preparation: a. Grow an overnight culture of the test bacterium. b. Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to this compound: a. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. b. Include a growth control (no this compound).

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture. b. Perform serial dilutions of the aliquots in sterile saline or PBS. c. Plate the dilutions onto agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[9]

start Start prep_culture Prepare Bacterial Culture (~5x10^5 CFU/mL) start->prep_culture add_this compound Add this compound (e.g., 1x, 2x, 4x MIC) prep_culture->add_this compound sample Sample at Time Points (0, 2, 4, 6, 8, 24h) add_this compound->sample serial_dilute Serial Dilute Samples sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates at 37°C plate->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill kinetics assay.
Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[12][13][14]

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Bacterial strain

  • Stock solutions of this compound and the second antimicrobial agent

Protocol:

  • Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Create serial dilutions of this compound along the rows (ordinate) and the second antimicrobial along the columns (abscissa).

  • Inoculation: a. Prepare a bacterial inoculum as described for the MIC assay. b. Inoculate each well with 100 µL of the bacterial suspension (final volume 200 µL).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICa + FICb = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the FICI value:

    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Indifference or additive effect
    • FICI > 4: Antagonism[13]

start Start prep_plate Prepare 96-well plate with serial dilutions of two drugs start->prep_plate inoculate Inoculate with Bacterial Suspension prep_plate->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mics Determine MICs of drugs alone and in combination incubate->read_mics calc_fici Calculate FICI read_mics->calc_fici interpret Interpret FICI (Synergy, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.
DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.[6]

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • This compound solution

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Protocol:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. b. Include a positive control (no this compound) and a negative control (no gyrase).

  • Enzyme Addition and Incubation: a. Add DNA gyrase to each reaction tube (except the negative control). b. Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: a. Stop the reaction by adding a stop solution (e.g., STEB buffer) and chloroform/isoamyl alcohol.

  • Agarose Gel Electrophoresis: a. Load the samples onto an agarose gel. b. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: a. Stain the gel with a DNA stain and visualize it under UV light. b. The inhibition of supercoiling will be observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing this compound concentrations. c. The IC50 value can be determined by quantifying the band intensities.

start Start setup_reaction Set up reaction with buffer, relaxed DNA, and this compound start->setup_reaction add_gyrase Add DNA Gyrase setup_reaction->add_gyrase incubate Incubate at 37°C for 30-60 min add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction run_gel Run Agarose Gel Electrophoresis stop_reaction->run_gel visualize Visualize DNA bands (Supercoiled vs. Relaxed) run_gel->visualize determine_ic50 Determine IC50 visualize->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

References

Application Notes and Protocols: Analyzing the Antibacterial Spectrum of Albicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial spectrum of albicidin, a potent bacterial DNA gyrase inhibitor. Detailed protocols for key experiments are included to enable researchers to assess its efficacy against a broad range of bacterial pathogens.

Introduction

This compound is a natural product produced by the plant pathogen Xanthomonas albilineans. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its novel mechanism of action, which involves the inhibition of bacterial DNA gyrase, makes it a promising candidate for the development of new antibiotics.[3][4][5] this compound's target is an essential enzyme for bacterial DNA replication, and it binds to a site distinct from that of fluoroquinolones, a commonly used class of DNA gyrase inhibitors. This suggests that this compound may be effective against fluoroquinolone-resistant bacteria.[5][6]

Antibacterial Spectrum of this compound

This compound has demonstrated significant in vitro activity against a variety of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against selected Gram-positive and Gram-negative bacteria.

Bacterial SpeciesStrain InformationThis compound/DerivativeMIC (µg/mL)Reference
Escherichia coliDSM 1116This compound derivative≤ 0.016[6]
Escherichia coliBW25113This compound derivative0.016 - 0.031[3]
Salmonella TyphimuriumTA100Azahistidine this compound0.06[1]
Salmonella Typhimurium-This compound derivatives0.016 - 0.031[3]
Acinetobacter baumanniiCIP resistantThis compound derivative-[7]
Pseudomonas aeruginosa-This compound-[1][7]
Klebsiella pneumoniae-This compound-[1][7]
Staphylococcus aureusCIP resistantThis compound derivative-[7]
Enterococcus faeciumCIP sensitiveThis compound derivative-[7]
Bacillus subtilisDSM 10This compound derivative0.063 - 0.25[3]
Micrococcus luteusDSM 1790This compound derivative0.031[4]
Mycobacterium phleiDSM 750This compound derivative0.25[4]

Note: The MIC values can vary depending on the specific derivative of this compound used and the susceptibility of the bacterial strain. The data presented here is a compilation from various studies and serves as a guide to the potent activity of this class of compounds.

Mechanism of Action: Inhibition of DNA Gyrase

This compound's primary antibacterial activity stems from its potent inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The mechanism involves the stabilization of a cleavage complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

Albicidin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) This compound->DNA_Gyrase Binds to Cleavage_Complex Ternary Cleavage Complex (DNA-Gyrase-Albicidin) This compound->Cleavage_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex DNA->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) start->prep_bacteria prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound inoculate Inoculate Microplate Wells with Bacteria and this compound prep_bacteria->inoculate prep_this compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. Typically, this is done by adding a fixed volume of the drug to the first well and then transferring half of the volume to the subsequent wells, creating a concentration gradient.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only medium and bacteria) and a negative control well (containing only medium).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Sterile saline or PBS

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial culture in the logarithmic growth phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL in fresh growth medium.

  • Exposure to this compound:

    • Add this compound to the bacterial cultures at the desired final concentrations. Include a control culture with no this compound.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Colony Counting and Analysis:

    • After incubation, count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.

Biofilm Susceptibility Testing

This protocol assesses the effectiveness of this compound against bacteria growing in a biofilm, which often exhibit increased resistance to antibiotics.

Materials:

  • This compound solution

  • 96-well microtiter plates (tissue culture treated)

  • Bacterial culture

  • Growth medium suitable for biofilm formation

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add a diluted bacterial culture to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment with this compound:

    • Carefully remove the planktonic (free-floating) bacteria from the wells and wash gently with sterile saline or PBS.

    • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubation:

    • Incubate the plate for another 24 hours.

  • Quantification of Biofilm:

    • Remove the medium and wash the wells to remove any remaining planktonic bacteria.

    • Stain the adherent biofilms with crystal violet solution for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with ethanol or acetic acid.

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570 nm. The reduction in absorbance in the presence of this compound indicates its anti-biofilm activity.

Conclusion

This compound demonstrates a promising broad-spectrum antibacterial activity, including against challenging drug-resistant pathogens. The provided protocols offer a framework for researchers to further investigate its efficacy and potential as a novel therapeutic agent. The unique mechanism of action targeting DNA gyrase presents a valuable avenue for overcoming existing antibiotic resistance mechanisms. Further research into the in vivo efficacy and safety profile of this compound and its derivatives is warranted.

References

Application Notes and Protocols for the Development of Albicidin Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent peptide antibiotic produced by the plant pathogen Xanthomonas albilineans. It exhibits remarkable bactericidal activity, particularly against Gram-negative bacteria, by inhibiting bacterial DNA gyrase[1][2][3]. Its unique mechanism of action and efficacy against fluoroquinolone-resistant strains make it a promising candidate for the development of new antibiotics. However, challenges such as poor solubility and the need for targeted delivery to enhance efficacy and reduce potential side effects necessitate the development of advanced delivery systems.

These application notes provide an overview of and detailed protocols for the development of nanoparticle-based delivery systems for this compound and similar hydrophobic peptide antibiotics. Due to the limited availability of published data on specific this compound formulations, this document presents protocols and data for model hydrophobic antimicrobial peptides (AMPs) encapsulated in chitosan and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These systems are selected for their biocompatibility, biodegradability, and proven ability to encapsulate and control the release of peptide-based drugs.

Key Concepts in this compound Delivery

The primary goals for an this compound delivery system are to:

  • Enhance Solubility: Overcome the hydrophobic nature of this compound for improved formulation and administration.

  • Protect from Degradation: Shield the peptide from enzymatic degradation in biological environments.

  • Controlled Release: Provide sustained release of the antibiotic at the site of infection, maintaining therapeutic concentrations.

  • Targeted Delivery: Increase the concentration of this compound at the infection site, improving efficacy and reducing systemic exposure.

Nanoparticle-based systems, such as polymeric nanoparticles and liposomes, are well-suited to address these challenges. They can encapsulate hydrophobic drugs within their core or adsorb them onto their surface, protecting them from the surrounding environment and controlling their release.

Data Presentation: Comparative Analysis of Model Peptide-Loaded Nanoparticles

The following tables summarize quantitative data from studies on the encapsulation of model hydrophobic/cationic antimicrobial peptides in different nanoparticle systems. This data can serve as a benchmark for the development of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of Temporin B-Loaded Chitosan Nanoparticles

ParameterBlank Chitosan NanoparticlesTemporin B-Loaded Chitosan NanoparticlesReference
Mean Diameter (nm)250 ± 20300 ± 30[4]
Polydispersity Index (PDI)0.30 ± 0.050.35 ± 0.04[4]
Zeta Potential (mV)+40 ± 5+30 ± 4[4]
Encapsulation Efficiency (%)N/A75 ± 5[4]
Drug Loading (%)N/A4.8 ± 0.5[4]

Table 2: Physicochemical Properties of SAAP-148-Loaded PLGA Nanoparticles

ParameterBlank PLGA NanoparticlesSAAP-148-Loaded PLGA NanoparticlesReference
Mean Diameter (nm)97 ± 2594.1 ± 23[5]
Polydispersity Index (PDI)0.20 ± 0.020.08 ± 0.01[5]
Zeta Potential (mV)-3.26 ± 0.4+1.65 ± 0.1[5]
Encapsulation Efficiency (%)N/A86.7 ± 0.3[5]
Drug Loading (%)Not ReportedNot Reported[5]

Table 3: In Vitro Release of Model Peptides from Nanoparticle Formulations

Nanoparticle SystemPeptideRelease ProfileReference
Chitosan NanoparticlesTemporin BLinear release over 15 days[4]
PLGA NanoparticlesSAAP-148Biphasic: ~50% release in the first 5 hours, followed by sustained release up to 21 days[5]

Table 4: Antimicrobial Activity of Encapsulated Model Peptides

FormulationPeptideTarget BacteriaMIC (µg/mL) of Free PeptideMIC (µg/mL) of Encapsulated PeptideReference
Chitosan NanoparticlesTemporin BStaphylococcus epidermidisNot ReportedSustained antibacterial action for at least 4 days[4]
PLGA NanoparticlesSAAP-148AMR Staphylococcus aureusNot ReportedImproved selectivity index by 10-fold[5]
PLGA NanoparticlesSAAP-148AMR Acinetobacter baumanniiNot ReportedImproved selectivity index by 20-fold[5]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of chitosan and PLGA nanoparticles as delivery systems for hydrophobic antimicrobial peptides, which can be adapted for this compound.

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol is adapted from the methodology used for encapsulating the cationic antimicrobial peptide Temporin B[4].

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound (or model hydrophobic peptide)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Ultrasonic bath/sonicator

  • pH meter

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to 5.5 with 1M NaOH.

    • Filter the solution through a 0.45 µm syringe filter.

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute with deionized water to the desired concentration. Note: The final concentration of the organic solvent should be kept low to avoid precipitation of chitosan.

  • Nanoparticle Formation:

    • Add the this compound solution to the chitosan solution under constant magnetic stirring.

    • Prepare a TPP solution (1 mg/mL) in deionized water.

    • Add the TPP solution dropwise to the chitosan-albicidin mixture under moderate magnetic stirring. The ratio of chitosan to TPP can be optimized (e.g., 5:1 v/v).

    • Continue stirring for 30 minutes to allow for the spontaneous formation of nanoparticles.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Wash the nanoparticles twice by repeating the centrifugation and resuspension steps.

    • Finally, resuspend the purified nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for further analysis.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation

This protocol is based on the methodology for encapsulating the synthetic antimicrobial peptide SAAP-148[5].

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • This compound (or model hydrophobic peptide)

  • Deionized water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve this compound in a small volume of deionized water or a suitable buffer to create the internal aqueous phase (w).

    • Dissolve PLGA in DCM to create the oil phase (o) at a concentration of, for example, 50 mg/mL.

    • Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or probe sonicator for 1-2 minutes on an ice bath to form a water-in-oil (w/o) primary emulsion.

  • Preparation of the Double Emulsion (w/o/w):

    • Prepare an aqueous solution of PVA (e.g., 5% w/v) in deionized water. This will be the external aqueous phase.

    • Add the primary emulsion to the PVA solution under homogenization or sonication for 3-5 minutes to form the double emulsion (w/o/w).

  • Solvent Evaporation:

    • Transfer the double emulsion to a larger volume of a 0.5% (w/v) PVA solution and stir at room temperature for 3-4 hours to allow the DCM to evaporate. A rotary evaporator can also be used for more efficient solvent removal.

  • Purification of Nanoparticles:

    • Collect the nanoparticles by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated peptide.

    • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or a suitable buffer.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification.

  • Procedure:

    • After nanoparticle preparation, collect the supernatant from the first centrifugation step.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after establishing a standard curve, or a peptide quantification assay like the BCA assay).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total weight of nanoparticles] x 100

3. In Vitro Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4).

    • Place the suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released peptide but retains the nanoparticles.

    • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the external release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of this compound in the collected samples to determine the cumulative release profile.

4. Antimicrobial Activity Assessment:

  • Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare serial dilutions of the this compound-loaded nanoparticles, free this compound, and blank nanoparticles in a suitable bacterial growth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation and Characterization

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_purification Purification cluster_characterization Characterization start Start: this compound & Carrier Material process Encapsulation Process (e.g., Ionic Gelation or Double Emulsion) start->process nanoparticles This compound-Loaded Nanoparticle Suspension process->nanoparticles centrifugation Centrifugation & Washing nanoparticles->centrifugation purified_np Purified Nanoparticles centrifugation->purified_np size_zeta Particle Size & Zeta Potential (DLS) purified_np->size_zeta ee_dl Encapsulation Efficiency & Drug Loading purified_np->ee_dl release In Vitro Release (Dialysis) purified_np->release mic Antimicrobial Activity (MIC) purified_np->mic end End: Characterized Formulation size_zeta->end ee_dl->end release->end mic->end

Caption: Workflow for the formulation and characterization of this compound-loaded nanoparticles.

Proposed Mechanism of Enhanced Antimicrobial Action

mechanism_of_action cluster_delivery Nanoparticle Delivery cluster_release Controlled Release & Action np This compound-Loaded Nanoparticle adhesion Adhesion to Bacterial Surface np->adhesion bacteria Bacterial Cell adhesion->bacteria release Sustained Release of this compound adhesion->release penetration Increased Local Concentration release->penetration gyrase Inhibition of DNA Gyrase penetration->gyrase death Bacterial Cell Death gyrase->death

Caption: Proposed mechanism of enhanced antimicrobial action of nanoparticle-delivered this compound.

References

Troubleshooting & Optimization

addressing albicidin stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for albicidin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I resolve this?

Answer: This is likely due to the poor aqueous solubility of this compound and its derivatives. The lipophilic nature of the molecule, characterized by its oligoaromatic structure, leads to low solubility in aqueous buffers.[1]

Troubleshooting:

  • Use of Co-solvents: this compound is more soluble in polar organic solvents.[2] For experimental purposes, prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay and does not exceed a few percent.

  • Consider Analogs with Improved Solubility: If you are in the early stages of your research, consider using synthetic analogs with enhanced solubility. Azahistidine-albicidin (often referred to as compound 2 or 2nd Gen this compound) and pyridine-modified analogs (like compound 7) have been shown to have significantly better kinetic solubility than the parent compound.[1]

  • Formulation Strategies: For drug development applications, consider formulation strategies such as the use of cyclodextrins or nanoparticles to improve solubility and bioavailability.[3][4][5][6][7]

2. I am observing a loss of antibacterial activity in my this compound solution over time. What could be the cause?

Answer: Loss of activity can be attributed to several factors, including chemical degradation (hydrolysis), enzymatic degradation, and sequestration by proteins.

Troubleshooting:

  • pH-Dependent Hydrolysis: The central β-cyano-L-alanine residue in natural this compound is prone to hydrolysis, which leads to a loss of activity.[8] this compound is more stable in acidic to neutral pH and degrades in alkaline conditions. A patent from 1985 states that while stable at pH 1.0 for 3 hours at 25°C, its activity is eliminated at pH 10.0 under the same conditions.

    • Recommendation: Maintain your this compound solutions in a buffer with a pH between 4.0 and 7.5. For long-term storage, a slightly acidic pH may be preferable.

  • Enzymatic Degradation: If your experimental system contains proteases, this compound may be susceptible to enzymatic cleavage. The protease AlbD is a known resistance factor that cleaves an amide bond in the this compound backbone, inactivating the molecule.[9][10][11]

    • Recommendation: If you suspect enzymatic degradation, consider using protease inhibitors in your experiments. Alternatively, use this compound analogs designed to be resistant to AlbD cleavage, such as those with amide bond isosteres (e.g., triazoles).[12]

  • Protein Binding and Sequestration: this compound is known to bind to plasma proteins, which can reduce its free concentration and apparent activity.[1][8] Additionally, some bacteria express resistance proteins like AlbA that can sequester this compound.[1][13]

    • Recommendation: When working in complex biological matrices like plasma, be aware that the effective concentration of free this compound may be lower than the total concentration. Consider this when interpreting your results.

3. My this compound solution is sensitive to light. Why is this happening and what can I do?

Answer: The N-terminal cinnamoyl moiety of this compound is susceptible to photochemical E/Z isomerization. The resulting Z-isomer has significantly reduced antibacterial activity. This suggests that exposure to light can lead to a decrease in the potency of your this compound solution.

Troubleshooting:

  • Protect from Light: Always store this compound solutions, especially stock solutions, protected from light. Use amber vials or wrap your containers in aluminum foil.

  • Work in Low-Light Conditions: When preparing experiments, minimize the exposure of your this compound solutions to direct light.

  • Consider Photostable Analogs: For applications requiring high stability under light exposure, consider synthetic analogs where the double bond in the N-terminal fragment is replaced, for example, with an alkyne, to prevent E/Z isomerization.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and its key analogs.

Table 1: Aqueous Solubility of this compound and Analogs

CompoundKinetic Solubility (μg/mL) at pH 7.5Fold Increase vs. This compoundReference
This compound (Natural)5.531.0[1]
Azahistidine-Albicidin (Compound 2)14.8~2.7[1]
Pyridine-Albicidin (Compound 7)14.2~2.6[1]

Table 2: pH and Temperature Stability of Natural this compound

pHTemperature (°C)Incubation TimeRemaining Activity (%)Reference
Aqueous Solution10030 minutes100
1.0253 hours100
10.0253 hours0
VariousVariousVariousData Not Available

Experimental Protocols

1. Protocol for Determining Kinetic Aqueous Solubility

This protocol is adapted from the supplementary information of Zborovsky et al. (2021) and is suitable for determining the kinetic solubility of this compound and its analogs using a turbidimetric method.

Materials:

  • This compound or analog stock solution (e.g., 10 mM in 100% DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 5 µL) of each DMSO dilution to multiple wells.

  • Add 95 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 5%. This will create a range of final this compound concentrations.

  • Seal the plate and incubate at 37°C for 2 hours with gentle shaking.

  • After incubation, measure the absorbance of each well at 620 nm using a plate reader.

  • The concentration at which a significant increase in absorbance is observed (due to light scattering by precipitate) is considered the kinetic solubility limit.

2. Protocol for Assessing Stability in Plasma

This protocol, adapted from Zborovsky et al. (2021), allows for the determination of the stability of this compound analogs in human or murine plasma.[14]

Materials:

  • This compound or analog stock solution (e.g., 200 µM in DMSO)

  • Human or murine plasma

  • Phosphate buffer, pH 7.4

  • Ice-cold methanol with 30% (v/v) THF

  • Centrifuge, LC-MS/MS system

Procedure:

  • Thaw plasma aliquots and centrifuge at 3000 rpm for 10 minutes at 4°C to remove any cryoprecipitates.

  • Dilute the plasma supernatant with an equal volume of phosphate buffer (pH 7.4) to obtain a 50% (v/v) plasma solution.

  • Dilute the this compound stock solution into the 50% plasma to a final concentration of 20 µM (with a final DMSO concentration of 5%).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 60, 120, 180, 240 minutes), take an aliquot of the reaction mixture and add it to ice-cold methanol/THF to precipitate proteins and stop any enzymatic degradation.

  • Centrifuge the samples at 4000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis to quantify the remaining this compound.

  • The degradation rate can be determined by plotting the concentration of this compound versus time.

3. Protocol for AlbD Protease Cleavage Assay

This protocol is a general guide for assessing the stability of this compound analogs against the AlbD protease, based on information from studies on AlbD-resistant analogs.[2][9][10][11]

Materials:

  • This compound or analog solution

  • Purified AlbD protease

  • Assay buffer (e.g., Tris-HCl or PBS at a pH optimal for AlbD activity)

  • Reaction tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the this compound analog at a known concentration in the assay buffer.

  • Add a defined amount of AlbD protease to initiate the reaction.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.

  • At various time points, take aliquots of the reaction and stop the enzymatic activity, for example, by adding a protease inhibitor or by acidifying the solution.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the amount of remaining intact this compound analog and to detect any cleavage products.

  • Compare the degradation of the test analog to that of a known AlbD-susceptible this compound analog.

Visualizations

Albicidin_Degradation_Pathways cluster_stability This compound Stability Issues cluster_degradation Degradation Pathways cluster_inactivation Inactivation Mechanisms This compound This compound (Active) Hydrolysis Hydrolysis (e.g., high pH) This compound->Hydrolysis Chemical Enzymatic Enzymatic Cleavage (e.g., AlbD protease) This compound->Enzymatic Biological Photoisomerization Photoisomerization (Light Exposure) This compound->Photoisomerization Physical Sequestration Sequestration (e.g., AlbA protein) This compound->Sequestration Aggregation Aggregation (Poor Solubility) This compound->Aggregation Inactive Inactive/Less Active Forms Hydrolysis->Inactive Enzymatic->Inactive Photoisomerization->Inactive Sequestration->Inactive Reduced Bioavailability Aggregation->Inactive Reduced Bioavailability

Caption: Overview of this compound degradation and inactivation pathways.

Albicidin_Troubleshooting_Workflow Start Issue: Loss of this compound Activity or Precipitation Check_Solubility Is the solution cloudy or precipitated? Start->Check_Solubility Check_Storage How was the solution stored? Check_Solubility->Check_Storage No Solubility_Yes Improve Solubility: - Use co-solvents (DMSO) - Use more soluble analogs - Consider formulation strategies Check_Solubility->Solubility_Yes Yes Storage_Light Exposed to Light? Check_Storage->Storage_Light Check_Assay What is the experimental context? Assay_Protease Proteases present? Check_Assay->Assay_Protease End Stable this compound Solution Solubility_Yes->End Storage_pH pH of solution? Storage_Light->Storage_pH No Light_Yes Prevent Photoisomerization: - Store in dark - Use photostable analogs Storage_Light->Light_Yes Yes Storage_pH->Check_Assay Neutral/Acidic pH_Alkaline Prevent Hydrolysis: - Buffer to pH 4.0-7.5 Storage_pH->pH_Alkaline Alkaline Protease_Yes Prevent Enzymatic Cleavage: - Use protease inhibitors - Use protease-resistant analogs Assay_Protease->Protease_Yes Yes Assay_Protease->End No Light_Yes->End pH_Alkaline->End Protease_Yes->End

Caption: Troubleshooting workflow for this compound stability issues.

References

strategies to improve albicidin yield from fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving albicidin yield from fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing high yields of this compound?

A1: The primary challenge stems from the native producer, Xanthomonas albilineans, which is a slow-growing bacterium, leading to inherently low yields of this compound.[1][2][3] This has historically hindered extensive research into its chemical structure and therapeutic applications.[1][2][3]

Q2: What is the most effective general strategy to significantly boost this compound production?

A2: Heterologous expression of the this compound biosynthetic gene cluster in a more suitable host is the most effective strategy demonstrated to date.[1][2][3][4] Transferring the complete gene set into Xanthomonas axonopodis pv. vesicatoria has been shown to increase this compound production by six-fold to as much as sixty-fold compared to the native X. albilineans.[2][3]

Q3: What are the key genetic modifications to consider for enhancing this compound yield in a heterologous host?

A3: Several genetic modifications can be implemented to optimize this compound production. These include:

  • Promoter Replacement: Substituting native promoters with strong, constitutive promoters to bypass negative transcriptional regulation.[1]

  • Codon Optimization: Replacing TTG start codons with the more common ATG to potentially remove negative post-transcriptional control.[1]

  • Efflux Pump Overexpression: Increasing the expression of the this compound efflux pump to facilitate its excretion and reduce potential intracellular toxicity.[1]

  • Overexpression of Biosynthetic Enzymes: Boosting the expression of enzymes that function in trans to improve the efficiency of the PKS-NRPS system.[1]

Q4: How critical is the fermentation medium composition for this compound yield?

A4: The composition of the fermentation medium is highly critical and can dramatically affect this compound biosynthesis. An optimized, chemically defined medium (SMG3) yielded 30-fold more this compound from half the biomass compared to a standard sucrose peptone (SP) medium. The choice of carbon and nitrogen sources, as well as the concentration of phosphate, are key factors.[5][6][7]

Q5: Does phosphate concentration in the medium play a role in this compound production?

A5: Yes, phosphate concentration is a crucial factor. Phosphate starvation has been shown to stimulate this compound production in both defined (SMG3) and complex (SP) media.[5] High phosphate concentrations can be inhibitory to the production of some secondary metabolites.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production in X. albilineans Slow growth of the native producer.Consider switching to a heterologous expression system like Xanthomonas axonopodis pv. vesicatoria.[1][3]
Suboptimal fermentation medium.Optimize the medium composition. Try a defined medium like SMG3 or complex media like NYG or SP8.[1][8] Ensure appropriate carbon sources (e.g., sucrose, glycerol) are used.[1][8]
Inhibitory components in the medium.The addition of certain amino acids, ammonium ions, or peptones can increase growth but inhibit this compound biosynthesis. Evaluate each component's effect on production.
Low Yield in Heterologous Host (X. axonopodis) Inefficient gene expression.Implement genetic modifications such as replacing native promoters with constitutive ones and optimizing start codons (TTG to ATG).[1]
Product inhibition or toxicity.Overexpress the this compound efflux pump to facilitate its removal from the cell.[1]
Suboptimal fermentation conditions.Optimize physical parameters such as temperature, pH, and aeration.[9][10] Maximum this compound activity has been observed in shaken cultures at 28°C.[1]
Inefficient precursor supply.Ensure the medium provides adequate precursors for the PKS-NRPS pathway. While not specifically detailed for this compound, precursor supplementation is a general strategy to enhance secondary metabolite production.[11]
Inconsistent Batch-to-Batch Yield Variability in inoculum preparation.Standardize the age, density, and volume of the inoculum culture.
Fluctuations in fermentation parameters.Tightly control temperature, pH, and agitation/aeration rates throughout the fermentation process.
Medium component variability.Use high-quality, consistent sources for all medium components, especially complex ones like peptone and yeast extract.

Quantitative Data Summary

Table 1: Comparison of this compound Production in Different Hosts and Media

Host StrainMediumKey ComponentsThis compound Titer (µ g/liter )Fold Increase vs. Native HostReference
Xanthomonas albilineansOptimized SP80.5% sucrose, 0.23% peptone, 0.1% yeast extract, 3 mM K₂HPO₄, 1 mM MgSO₄~162-[1]
X. axonopodis pv. vesicatoria (Xves-alb)NYG0.3% yeast extract, 0.5% peptone, 2% glycerol9706x[1]
X. axonopodis pv. vesicatoria (Xves-alb)XVM2 + 2% Glycerol20 mM NaCl, 10 mM (NH₄)₂SO₄, 5 mM MgSO₄, 1 mM CaCl₂, 0.16 mM KH₂PO₄, 0.32 mM K₂HPO₄, 0.01 mM FeSO₄, 0.03% Casamino Acids, 2% glycerol200~1.2x[1]
X. axonopodis pv. vesicatoriaNot SpecifiedNot Specified-60x[3]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Biosynthetic Genes

Objective: To transfer the this compound biosynthetic gene cluster from Xanthomonas albilineans to Xanthomonas axonopodis pv. vesicatoria for increased production.

Methodology:

  • Plasmid Construction:

    • The complete this compound biosynthetic gene set, located in three genomic regions (XALB1, XALB2, and XALB3), is cloned into two separate plasmids.[1]

    • For example, the majority of the biosynthetic genes (XALB1) are cloned into a plasmid like pLAFRK7, and the remaining genes (albXXI and albXXII) are cloned into another compatible plasmid such as pALB571.[1]

  • Triparental Mating:

    • The two constructed plasmids are transferred into X. axonopodis pv. vesicatoria strain Xcv 91-118 via triparental mating.[1]

    • This procedure involves an E. coli helper strain containing a mobilizing plasmid.

  • Selection of Exconjugants:

    • Exconjugants (X. axonopodis* that have received the plasmids) are selected on a suitable medium, such as SPA (2% sucrose, 0.5% peptone, 1.5% agar), supplemented with antibiotics corresponding to the resistance markers on the plasmids (e.g., kanamycin and tetracycline).[1]

  • Screening for this compound Production:

    • Individual exconjugant colonies are screened for this compound production using a bioassay. This typically involves overlaying the colonies with a sensitive indicator strain, such as E. coli DH5α, and observing the zones of growth inhibition.[1]

    • The exconjugant producing the largest inhibition zone is selected for further analysis and fermentation.

Protocol 2: Fermentation Media Preparation

Objective: To prepare various liquid media for the cultivation of Xanthomonas species for this compound production.

Media Formulations:

  • NYG Medium:

    • Yeast extract: 3 g/L

    • Peptone: 5 g/L

    • Glycerol: 20 g/L

    • Adjust pH if necessary. Autoclave for sterilization.

  • Optimized SP8 Medium:

    • Sucrose: 5 g/L

    • Peptone: 2.3 g/L

    • Yeast extract: 1 g/L

    • K₂HPO₄: 3 mM

    • MgSO₄: 1 mM

    • Adjust pH to 7.0. Autoclave for sterilization.[1]

  • XVM2 Medium:

    • NaCl: 20 mM

    • (NH₄)₂SO₄: 10 mM

    • MgSO₄: 5 mM

    • CaCl₂: 1 mM

    • KH₂PO₄: 0.16 mM

    • K₂HPO₄: 0.32 mM

    • FeSO₄: 0.01 mM

    • Casamino Acids: 0.3 g/L

    • Adjust pH to 6.7. Autoclave for sterilization. After cooling, supplement with a filter-sterilized carbon source (e.g., 2% glycerol).[1]

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_transfer Gene Transfer cluster_selection Selection & Screening cluster_fermentation Production clone_genes Clone this compound Gene Clusters (XALB1, XALB2, XALB3) construct_plasmids Insert into Two Plasmids (e.g., pLAFRK7, pALB571) clone_genes->construct_plasmids mating Triparental Mating with X. axonopodis pv. vesicatoria construct_plasmids->mating selection Select Exconjugants on Antibiotic Media mating->selection screening Screen for this compound Production (Bioassay) selection->screening fermentation Fermentation of High-Yielding Strain screening->fermentation purification Purification of this compound fermentation->purification

Caption: Workflow for Heterologous Production of this compound.

genetic_strategies cluster_strategies Genetic Improvement Strategies start Low this compound Yield in Heterologous Host promoter Replace Native Promoters with Constitutive Promoters start->promoter codon Optimize Start Codons (TTG -> ATG) start->codon efflux Overexpress This compound Efflux Pump start->efflux enzyme Overexpress Biosynthetic Enzymes start->enzyme end Improved this compound Yield promoter->end codon->end efflux->end enzyme->end

Caption: Genetic Strategies to Enhance this compound Yield.

References

Technical Support Center: Albicidin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for albicidin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent recommended for dissolving this compound?

A1: Due to its hydrophobic nature, the recommended primary solvent for dissolving this compound and its synthetic analogues is dimethyl sulfoxide (DMSO). For in vivo studies, a co-solvent system such as DMSO and polyethylene glycol 400 (PEG400) has been successfully used.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common issue with hydrophobic compounds. To prevent precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer. This ensures rapid mixing and prevents the localized high concentration of this compound that can lead to precipitation. If precipitation still occurs, trying a lower final concentration of this compound might be necessary.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Always perform a solvent toxicity control experiment to determine the optimal DMSO concentration for your specific cell line and assay.

Q4: Can I use other organic solvents like ethanol or methanol to dissolve this compound?

A4: While DMSO is the most commonly reported solvent, other polar aprotic solvents may also be used. However, the solubility in alcohols like ethanol and methanol is generally lower than in DMSO. If you must use an alternative solvent, it is crucial to perform a small-scale solubility test first.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume or inadequate mixing.- Increase the solvent volume gradually.- Vortex the solution for an extended period.- Gentle warming (to no more than 37°C) may aid dissolution, but be cautious of potential degradation.- Sonication can also be an effective method to aid dissolution.
Precipitation occurs immediately upon adding the DMSO stock to an aqueous solution. The concentration of this compound in the final solution is above its solubility limit in the aqueous buffer.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (if your experimental system allows).- Add the DMSO stock to the vigorously stirring aqueous solution very slowly (dropwise).
The final solution appears cloudy or hazy. Formation of micro-precipitates or aggregates.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.- Consider preparing a fresh, more dilute solution.
Inconsistent results in biological assays. Precipitation of this compound in the assay medium over time.- Visually inspect your assay plates for any signs of precipitation before and after incubation.- Reduce the final concentration of this compound.- Ensure the final DMSO concentration is consistent across all wells.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound and some of its synthetic analogues. Please note that the solubility of this compound can be influenced by factors such as pH and the exact composition of the buffer.

CompoundSolvent/BufferTemperature (°C)Solubility
This compound DMSORoom TemperatureSoluble (Specific quantitative data not widely published, but high concentrations are achievable for stock solutions)
This compound Phosphate Buffer (pH 7.5, with 5% DMSO)Room Temperature5.53 µg/mL[1]
AzaHis-albicidin (Analogue 2) Phosphate Buffer (pH 7.5, with 5% DMSO)Room Temperature14.8 µg/mL[1]
This compound Analogue 7 Phosphate Buffer (pH 7.5, with 5% DMSO)Room Temperature14.2 µg/mL[1]
This compound WaterRoom TemperaturePoorly soluble to insoluble
This compound EthanolRoom TemperatureSparingly soluble
This compound MethanolRoom TemperatureSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~842.8 g/mol )

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution for Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile microtiter plates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a microtiter plate to achieve the desired final concentrations for the MIC assay.

  • Ensure the final concentration of DMSO in each well is below the level of toxicity for the bacterial strains being tested (typically ≤ 1%).

  • Add the bacterial inoculum to each well.

  • Incubate the plate under the appropriate conditions for the specific bacterial strain.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay albicidin_powder This compound Powder stock_solution 10 mM Stock Solution albicidin_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution aliquots Aliquots at -20°C stock_solution->aliquots Aliquot working_solution Final Working Solution aliquots->working_solution Dilute Dropwise with Vortexing aqueous_buffer Aqueous Buffer (e.g., CAMHB) aqueous_buffer->working_solution assay_plate Assay Plate working_solution->assay_plate Add to Assay incubation Incubation assay_plate->incubation results Results incubation->results

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed? check_concentration Is final concentration too high? start->check_concentration Yes no_precipitation No Precipitation Proceed with Experiment start->no_precipitation No check_dilution_method Was dilution performed correctly? check_concentration->check_dilution_method No solution_reduce_conc Reduce final concentration check_concentration->solution_reduce_conc Yes check_solvent_compatibility Is the aqueous buffer compatible? check_dilution_method->check_solvent_compatibility Yes solution_dilute_slowly Add stock dropwise with vortexing check_dilution_method->solution_dilute_slowly No solution_cosolvent Consider a co-solvent system (e.g., DMSO/PEG400) check_solvent_compatibility->solution_cosolvent Consider

Caption: Troubleshooting logic for this compound precipitation.

References

Navigating Albicidin MIC Assays: A Guide to Troubleshooting Variability

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Technical Support Center Launch for Albicidin MIC Assay Troubleshooting

To assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in this compound Minimum Inhibitory Concentration (MIC) assays, we have launched a comprehensive technical support center. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in these critical experiments.

This compound, a potent inhibitor of bacterial DNA gyrase, holds significant promise as a novel antibiotic.[1][2][3][4][5] However, its physicochemical properties and the intricacies of antimicrobial susceptibility testing can lead to variability in MIC results. This guide aims to provide a structured approach to identifying and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound MIC values are inconsistent between experiments. What are the most common causes?

A1: Inconsistency in this compound MIC assays can stem from several factors. Key areas to investigate include:

  • This compound Solubility and Preparation: this compound is a hydrophobic molecule, and ensuring it is fully dissolved is critical.[2] Using 100% DMSO as a solvent for the initial stock solution is a common practice.[1] Subsequent dilutions should be carefully prepared to avoid precipitation.

  • Inoculum Preparation: The density of the bacterial inoculum can significantly impact MIC values, a phenomenon known as the "inoculum effect." Strict adherence to standardized protocols for preparing and quantifying the bacterial suspension (e.g., using a McFarland standard) is essential.

  • Media Composition: The components of the culture medium can interact with the antibiotic or affect bacterial growth, thereby influencing the MIC. Using a standardized, recommended medium like cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial for consistency.

  • Plate Incubation: Variations in incubation time and temperature can alter bacterial growth rates and, consequently, MIC readings. Ensure consistent incubation conditions for all assays.

Q2: I'm observing no bacterial growth in my control wells. What could be the issue?

A2: Lack of growth in the positive control (bacteria and broth, no antibiotic) points to a fundamental issue with the experimental setup. Check the following:

  • Bacterial Viability: Ensure the bacterial culture is viable and in the correct growth phase.

  • Inoculum Preparation: Verify that the inoculum was correctly prepared and added to the wells.

  • Growth Medium: Confirm that the correct growth medium was used and that it was not contaminated.

Q3: How does the choice of solvent for this compound affect the MIC results?

A3: The solvent used to dissolve this compound is a critical parameter. Due to its hydrophobic nature, this compound is often dissolved in 100% DMSO to create a stock solution.[1] When preparing serial dilutions in the assay plate, it is important to ensure that the final concentration of the solvent (e.g., DMSO) does not inhibit bacterial growth. A solvent toxicity control (broth, bacteria, and the highest concentration of the solvent used in the assay) should always be included.

Q4: Can the type of microplate used influence the MIC results?

A4: Yes, the material of the microplate can be a source of variability. Some compounds can adsorb to the plastic surface of the wells, reducing the effective concentration of the antibiotic. While specific studies on this compound adsorption are not widely available, this is a known phenomenon in antimicrobial susceptibility testing. Using low-binding plates can help mitigate this issue.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound MIC assays.

Observed Problem Potential Cause Recommended Action
High variability in MIC values across replicates 1. Inconsistent pipetting of this compound or inoculum. 2. Incomplete dissolution of this compound. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure proper mixing. 2. Visually inspect the this compound stock solution for any precipitate. Vortex thoroughly before making dilutions. 3. Avoid using the outermost wells of the plate or fill them with sterile media to maintain humidity.
Unexpectedly high MIC values 1. This compound degradation. 2. High inoculum density. 3. Development of resistance.1. Prepare fresh this compound stock solutions. Store stock solutions at the recommended temperature and protect from light if necessary. 2. Strictly adhere to the standardized inoculum preparation protocol. 3. Bacteria can rapidly develop resistance to this compound through gene amplification.[6] Consider this possibility if consistently high MICs are observed with a previously susceptible strain.
Unexpectedly low MIC values 1. Low inoculum density. 2. Error in this compound stock concentration calculation.1. Ensure the inoculum concentration is within the recommended range. 2. Double-check all calculations for the preparation of the this compound stock and serial dilutions.
Growth in the negative control well (broth only) Contamination of the growth medium or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique throughout the experiment.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a standard method for determining the MIC of this compound.

Materials:

  • This compound (or this compound derivative)

  • 100% DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microplates

  • Spectrophotometer

  • McFarland standard (e.g., 0.5)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 1280 µg/mL).[1] Ensure it is completely dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick a few colonies and suspend them in saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of Assay Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the this compound stock solution diluted in CAMHB to twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the this compound to the final desired concentrations.

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates the key steps in the broth microdilution MIC assay.

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilutions of this compound in Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (McFarland) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Visual or OD) incubate->read_mic

Broth microdilution workflow for this compound MIC determination.

This compound's Mechanism of Action and Resistance

Understanding the mechanism of action of this compound is crucial for interpreting MIC results and troubleshooting. This compound targets DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][2][3][4] By inhibiting this enzyme, this compound prevents DNA replication, leading to bacterial cell death.

A key consideration in this compound MIC assays is the potential for rapid development of resistance. Studies have shown that bacteria can acquire high-level resistance to this compound through the amplification of a gene that encodes a protein capable of binding to and sequestering this compound, thereby protecting DNA gyrase.[6] This can manifest as the sudden appearance of growth in wells with high this compound concentrations.

Albicidin_MoA This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if blocked) Resistance_Protein Resistance Protein (Gene Amplification) Resistance_Protein->this compound Binds and Sequesters

Simplified signaling pathway of this compound's action and resistance.

References

Technical Support Center: Optimizing Albicidin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing albicidin dosage in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse model of bacterial infection?

A1: For this compound analogues, a dose of 17 mg/kg administered intravenously (IV) twice has been shown to be effective in a murine sepsis model with a fluoroquinolone-resistant E. coli strain, leading to 100% survival.[1] Tolerability studies in mice have shown that doses up to 50 mg/kg (administered twice, 12 hours apart) did not produce any observable adverse effects.[2] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model, bacterial strain, and this compound analogue.

Q2: What is a suitable vehicle for formulating this compound for in vivo studies?

A2: this compound and its analogues are hydrophobic molecules. A commonly used and effective vehicle is a mixture of DMSO and PEG400. Specifically, a 10:90 (v/v) ratio of DMSO to PEG400 has been successfully used to achieve a clear solution for intravenous administration in mice.[1]

Q3: What is the primary mechanism of action of this compound?

A3: this compound targets the bacterial DNA gyrase, a type II topoisomerase.[3] It inhibits the supercoiling activity of DNA gyrase and traps the enzyme-DNA cleavage complex, which ultimately blocks DNA replication and leads to bacterial cell death.[4]

Q4: Are there known resistance mechanisms to this compound that could affect my in vivo studies?

A4: Yes, bacteria can develop resistance to this compound. One identified mechanism is the amplification of a gene encoding a protein that binds to and sequesters this compound, preventing it from reaching its target, DNA gyrase. This has been observed in Salmonella Typhimurium and Escherichia coli.[3][5] When conducting long-term in vivo studies, it is important to be aware of the potential for resistance development.

Q5: What are the known pharmacokinetic properties of this compound in mice?

A5: Pharmacokinetic studies of this compound analogues in mice have demonstrated a promising profile for in vivo efficacy. For instance, after intravenous administration, some analogues exhibit a bi-phasic elimination pattern, suggesting a two-compartment model of distribution.[1] The half-life of these compounds can be sufficient for bi-daily dosing.[2] For detailed pharmacokinetic parameters, please refer to the data in the tables below.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the formulation upon storage or before injection. This compound and its analogues are hydrophobic and may have limited solubility in aqueous solutions. The formulation may be unstable at certain temperatures or concentrations.- Prepare the formulation fresh before each use.- Ensure the DMSO and PEG400 are of high purity and anhydrous.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.- If precipitation persists, consider exploring other solvent systems or co-solvents, though the 10:90 DMSO/PEG400 formulation is a good starting point.[1]
No observable efficacy in the animal model despite using a previously reported effective dose. - Incorrect administration: Intravenous injection can be challenging in small animals. - Bacterial strain variability: The susceptibility of your bacterial strain to the specific this compound analogue may differ.- Animal model differences: The infection model (e.g., sepsis vs. thigh infection) can significantly impact the required dose.- Compound degradation: The this compound analogue may have degraded during storage or handling.- Practice and confirm proper intravenous injection technique.- Verify the Minimum Inhibitory Concentration (MIC) of your this compound analogue against your specific bacterial strain in vitro.- Conduct a pilot dose-finding study for your specific animal model.- Store the compound as recommended by the supplier, protected from light and moisture.
Adverse effects observed in animals after administration (e.g., lethargy, ruffled fur). - Toxicity at the administered dose: Although tolerability up to 50 mg/kg has been reported for some analogues,[2] higher doses or different analogues may exhibit toxicity.- Vehicle-related toxicity: High concentrations of DMSO can have toxic effects.- Rapid injection rate: Bolus injection of a viscous solution can cause adverse effects.- Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Ensure the concentration of DMSO in the final formulation is minimized while maintaining solubility.- Administer the injection slowly and observe the animal for any immediate reactions.
High variability in experimental outcomes between individual animals. - Inconsistent infection inoculum: Variation in the number of bacteria administered can lead to different disease progression rates.- Inconsistent drug administration: Variations in the injected volume or site of injection.- Biological variability: Inherent differences in the immune response of individual animals.- Standardize the preparation and administration of the bacterial inoculum.- Use precise injection techniques and ensure all animals receive the correct dose.- Increase the number of animals per group to improve statistical power.

Data Presentation

In Vivo Efficacy of this compound Analogues
This compound AnalogueAnimal ModelBacterial StrainDosing RegimenOutcomeReference
Analogue 7 Murine SepsisFluoroquinolone-resistant E. coli17 mg/kg, IV, twice100% survival[1]
Pharmacokinetic Parameters of this compound Analogues in Mice
AnalogueDoseAdministration RouteKey Pharmacokinetic ParametersReference
Analogue 2 50 mg/kgIntravenous (IV)Bi-phasic elimination[1]
Analogue 7 50 mg/kgIntravenous (IV)Bi-phasic elimination[1]

Experimental Protocols

Murine Sepsis Model for this compound Efficacy Testing

1. Animal Model:

  • Use specific-pathogen-free mice (e.g., CD-1 or BALB/c), 6-8 weeks old.

  • Acclimatize animals for at least one week before the experiment.

2. Bacterial Strain:

  • Use a clinically relevant, virulent strain of bacteria (e.g., fluoroquinolone-resistant E. coli).

  • Grow bacteria to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).

  • Wash and dilute the bacterial suspension in sterile saline to the desired concentration for infection.

3. Infection Procedure:

  • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in a control group within a specified timeframe (e.g., 24-48 hours).

4. This compound Formulation and Administration:

  • Prepare a 10:90 (v/v) solution of DMSO and PEG400.

  • Dissolve the this compound analogue in the vehicle to the desired concentration.

  • Administer the formulation intravenously via the tail vein. For a 17 mg/kg dose, a typical injection volume is 5 mL/kg.

  • Administer the first dose shortly after infection (e.g., 1-2 hours post-infection) and the second dose at a specified interval (e.g., 12 hours later).

5. Monitoring and Endpoints:

  • Monitor animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival over a defined period (e.g., 7 days).

  • For bacterial load determination, euthanize a subset of animals at specific time points, collect organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for CFU counting on appropriate agar plates.

Visualizations

DNA Gyrase Catalytic Cycle and Inhibition by this compound

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition This compound Inhibition G_segment 1. G-segment DNA binding T_segment 2. T-segment DNA capture (ATP binding) G_segment->T_segment Cleavage 3. G-segment cleavage T_segment->Cleavage Passage 4. T-segment passage Cleavage->Passage This compound This compound Cleavage->this compound Religation 5. G-segment religation Passage->Religation Release 6. T-segment release (ATP hydrolysis) Religation->Release Release->G_segment Block_Religation Blocks Religation This compound->Block_Religation Block_Religation->Religation

Caption: DNA Gyrase Catalytic Cycle and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Efficacy Study

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Infection Induce Infection (IP) Animal_Acclimatization->Infection Bacteria_Culture Bacterial Culture Preparation Bacteria_Culture->Infection Albicidin_Formulation This compound Formulation Treatment Administer this compound (IV) Albicidin_Formulation->Treatment Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring CFU_Count Determine Bacterial Load (CFU) Treatment->CFU_Count Data_Analysis Statistical Analysis Monitoring->Data_Analysis CFU_Count->Data_Analysis

Caption: Workflow for an in vivo this compound efficacy study in a murine model.

References

challenges in the purification process of albicidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of albicidin and its derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low this compound yield?

Low yields of this compound are a significant challenge, often stemming from the source of production.[1][2] Natural production by the bacterium Xanthomonas albilineans is typically low.[3][4][5] While total synthesis provides an alternative, the chemical synthesis of certain derivatives can be highly inefficient, also resulting in low yields.[6][7]

Q2: How can the production and final yield of this compound be improved?

To address low production titers, several strategies can be employed. Heterologous expression of the this compound biosynthetic genes in a more tractable host, such as Xanthomonas axonopodis pv. vesicatoria, has been shown to increase production by as much as sixfold compared to the native producer.[2][3][4] For synthetic approaches, developing a convergent total synthesis route can help provide material in multigram amounts for further studies.[1][5] Optimizing the culture medium, for instance by using minimal media, can also facilitate subsequent purification steps by reducing contaminating catabolites.[3][4]

Q3: What causes this compound instability and degradation during purification?

This compound and its analogues can be susceptible to both chemical and enzymatic degradation. A key chemical instability arises from the central cyanoalanine group, which is prone to hydrolysis, leading to a loss of antibacterial activity.[6][7] Additionally, certain synthetic derivatives have been found to be chemically unstable during the purification process itself.[6][7] Enzymatic degradation is also a concern; for example, the serine protease AlbD is a known resistance factor that can cleave and inactivate this compound.[8][9]

Q4: What measures can be taken to prevent the degradation of this compound?

To mitigate degradation, a two-pronged approach is recommended. To address chemical instability, synthetic analogues have been developed where the labile cyanoalanine group is replaced, such as with a 2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid (azahistidine) moiety, which significantly improves stability.[6][7] To prevent enzymatic breakdown, general best practices for protein purification should be followed, such as working quickly, maintaining low temperatures (e.g., 4°C), and using protease inhibitors during cell lysis and extraction.[10][11]

Q5: My purified this compound has poor aqueous solubility. How can this be addressed?

This compound is known to be a rather hydrophobic compound, which can complicate handling and formulation.[12] Improving aqueous solubility is a common objective in the development of this compound derivatives.[7][12] Research has shown that synthetic analogues can be designed to have significantly improved solubility compared to the parent compound (see Table 2 below).[7] For experimental purposes, solubility can sometimes be improved by adjusting buffer conditions or using small amounts of organic co-solvents like DMSO.[13]

Q6: What are the recommended methods for assessing the purity of an this compound preparation?

A combination of analytical techniques is typically used to assess this compound purity. High-Performance Liquid Chromatography (HPLC) is a standard method for both purification and purity analysis.[1][12] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions.[3][4] For structural confirmation and to rule out impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[][15]

Troubleshooting Guides

Problem 1: Low Final Yield After Purification
Possible Cause Recommended Solution
Low Initial Production Optimize culture conditions for the producing organism. Consider switching to a heterologous expression system, which has been shown to boost titers.[2][3][4] Alternatively, pursue a total synthesis route if feasible.[1]
Degradation During Extraction/Purification Minimize the duration of the purification process and keep samples chilled (4°C) at all times.[10] Add a commercially available protease inhibitor cocktail to your lysis and extraction buffers to prevent enzymatic degradation.[11]
Product Loss During Chromatography Ensure buffer conditions (pH, salt concentration) are optimized for binding to your chosen resin.[16] Perform a step-by-step analysis of fractions (crude, flow-through, wash, elution) to identify where the loss is occurring. Optimize the elution gradient to ensure sharp, concentrated peaks, minimizing fraction volume and potential loss.[16]
Non-specific Adherence to Labware Protein loss can occur due to adherence to plastic or glass surfaces.[10] This can be minimized by careful selection of low-protein-binding labware and purification columns.
Problem 2: Purified Sample Loses Antibacterial Activity Over Time
Possible Cause Recommended Solution
Chemical Instability The cyanoalanine group in native this compound is prone to hydrolysis.[6][7] If this is a recurring issue, consider working with more stable synthetic analogues like AzaHis-albicidin.[7] Store the purified compound at -20°C or -80°C in an appropriate buffer, potentially with a cryoprotectant like glycerol.[9]
Proteolytic Degradation Trace amounts of co-purified proteases may degrade the sample during storage.[10] Ensure that protease inhibitors were used during the initial extraction.[11] Consider adding an additional chromatographic step (e.g., size exclusion chromatography) to further purify this compound from any remaining enzymes.[17]
Oxidative Damage Although not specifically documented for this compound, oxidative damage is a general risk for purified compounds.[10] If suspected, consider storing the sample under an inert gas (e.g., argon or nitrogen) and adding a reducing agent if compatible with the compound's stability.

Data & Protocols

Quantitative Data

Table 1: Comparison of this compound Production Titers This table compares the reported production yields from the native producer versus a heterologous expression system.

Production MethodHost OrganismCulture MediumReported Titer (µg/L)Reference(s)
Natural ProductionXanthomonas albilineansOptimized SP8~33[3]
Heterologous ExpressionX. axonopodis pv. vesicatoriaXVM2 + 2% Glycerol200[3][4]

Table 2: Aqueous Solubility of this compound and Synthetic Analogues This table highlights the improved solubility of synthetic derivatives compared to the parent this compound molecule.

CompoundSolubility in Phosphate Buffer (pH 7.5)logD7.4Reference(s)
This compound (Parent)5.53 µg/mLNot Reported[7]
AzaHis-albicidin (Analogue 2)14.8 µg/mL1.06[7]
Pyridine-Scan Analogue 714.2 µg/mL1.63[7]
Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for this compound Detection

This protocol is adapted from methods used to analyze this compound from culture supernatants.[3][4]

  • Sample Preparation: Spot 2 µL of the culture supernatant or purified fraction directly onto a silica gel 60F254 TLC aluminum sheet.

  • Mobile Phase: Use methanol as the mobile phase.

  • Development: Develop the TLC plate in a sealed chromatography chamber until the solvent front reaches the desired height.

  • Visualization (Bioassay):

    • Dry the TLC plate completely.

    • Place a strip of the TLC plate onto the surface of an agar plate previously seeded with an this compound-sensitive indicator strain (e.g., E. coli).

    • Incubate for 2 hours at room temperature to allow the compound to diffuse into the agar.

    • Remove the TLC strip and incubate the agar plate overnight at 37°C.

    • The presence of this compound is indicated by a zone of growth inhibition on the bacterial lawn corresponding to its position on the TLC plate.[3]

Protocol 2: General HPLC Purification of this compound Derivatives

This protocol represents a general methodology for the final purification step of synthetic this compound derivatives, as described in the literature.[1][12]

  • Column: A reverse-phase C18 column is commonly used (e.g., COSMOSIL 5C18-MS-II, 5 µm particle size).[1]

  • Sample Preparation: Dissolve the crude or semi-purified product in a suitable solvent, such as a solution containing 10% DMSO, before injection.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) with 0.1% formic acid or TFA.

  • Gradient: Elute the compound using a linear gradient of Solvent B into Solvent A. A typical gradient might be 10-30% MeCN over a set time period (e.g., 20-30 minutes), but this must be optimized for each specific derivative.[1]

  • Detection: Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect peaks corresponding to the target molecule based on the chromatogram.

  • Post-Purification: Combine the relevant fractions and remove the solvent in vacuo (e.g., by lyophilization) to obtain the purified this compound derivative.

Visualized Workflows and Logic

Albicidin_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification cluster_analysis Analysis & Final Product Culture Bacterial Culture (e.g., X. albilineans or heterologous host) Harvest Harvest Cells / Supernatant (Centrifugation) Culture->Harvest Extraction Crude Extraction (e.g., Solvent extraction or cell lysis with protease inhibitors) Harvest->Extraction Clarification Clarification (Filtration / Centrifugation) Extraction->Clarification Chromatography Primary Chromatography (e.g., Affinity or Ion Exchange) Clarification->Chromatography HPLC HPLC Purification (Reverse-Phase C18) Chromatography->HPLC Purity Purity Assessment (Analytical HPLC, MS, NMR) HPLC->Purity Final Pure this compound (Lyophilized Powder) Purity->Final

Caption: A generalized workflow for the purification of this compound from a bacterial culture.

Low_Yield_Troubleshooting Start Problem: Low Final Yield CheckProduction Is initial titer low in crude extract? Start->CheckProduction CheckActivity Does bioactivity decrease during purification? CheckProduction->CheckActivity No OptimizeCulture Solution: Optimize culture or use heterologous expression. CheckProduction->OptimizeCulture Yes CheckMassBalance Is product lost in chromatography flow-through/wash? CheckActivity->CheckMassBalance No PreventDegradation Solution: Add protease inhibitors, work at 4°C, minimize time. CheckActivity->PreventDegradation Yes OptimizeChroma Solution: Adjust buffer pH/salt. Optimize elution gradient. CheckMassBalance->OptimizeChroma Yes End Yield Improved OptimizeCulture->End PreventDegradation->End OptimizeChroma->End

Caption: A troubleshooting decision tree for diagnosing the cause of low this compound yield.

Albicidin_Degradation_Paths This compound Active this compound Inactive_Hydrolysis Inactive Product (Hydrolyzed Cyanoalanine) This compound->Inactive_Hydrolysis Chemical Instability (e.g., aqueous conditions) Inactive_Cleavage Inactive Fragments (Cleaved Amide Bond) This compound->Inactive_Cleavage Enzymatic Degradation (e.g., Protease AlbD)

Caption: Potential degradation pathways for this compound during purification and handling.

References

methods to reduce the cytotoxicity of albicidin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with albicidin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on methods to reduce cytotoxicity while maintaining antibacterial efficacy.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high cytotoxicity in my cell line. What are the potential reasons?

High cytotoxicity can stem from several factors:

  • Off-target effects: While this compound's primary target is bacterial DNA gyrase, its derivatives may interact with eukaryotic components. For instance, the structurally related cystobactamids have been shown to interact with the scavenger receptor class B member 1 (SCARB1), a eukaryotic protein involved in lipid metabolism.[1] This interaction could potentially trigger downstream signaling pathways leading to cell death.

  • Mitochondrial toxicity: Some compounds can disrupt mitochondrial function, leading to a decrease in cell viability. This can be assessed through specific assays that measure mitochondrial respiration or membrane potential.

  • Metabolic instability: The metabolic breakdown of this compound derivatives can sometimes lead to the formation of more toxic byproducts. Understanding the metabolic pathways, such as glucuronidation and amide bond hydrolysis, is crucial.[1]

  • Compound aggregation: Poor solubility can lead to compound aggregation, which can cause non-specific cytotoxicity. Ensure proper solubilization of your derivatives.

Q2: How can I reduce the cytotoxicity of my this compound derivative through chemical modification?

Structure-activity relationship (SAR) studies are key to designing derivatives with an improved therapeutic window. Consider the following strategies:

  • Systematic Modifications: Systematically replacing different building blocks of the this compound scaffold can identify regions contributing to cytotoxicity. For example, a "pyridine scan," replacing phenyl rings with pyridyl moieties, has been shown to impact bioactivity and could be explored for its effect on cytotoxicity.

  • N-Terminus Modification: Variations at the N-terminal fragment of this compound can influence its interaction with resistance factors and potentially its off-target effects.[1]

  • C-Terminus Modification: Extensive SAR studies on the C-terminal dipeptidic p-aminobenzoic acid (pABA) moiety have been conducted to improve antibacterial activity and overcome resistance. These modifications should also be evaluated for their impact on cytotoxicity.

Q3: Are there formulation strategies to mitigate the cytotoxicity of this compound derivatives?

Yes, formulation can play a critical role in reducing systemic toxicity and improving the therapeutic index. While specific data for this compound is limited, here are some promising approaches based on general principles for hydrophobic drugs:

  • Liposomal Formulations: Encapsulating this compound derivatives in liposomes can alter their pharmacokinetic profile, potentially reducing exposure to healthy tissues and minimizing off-target toxicity.[2][3] Liposomes can be tailored in size and composition to optimize drug delivery.

  • Nanoemulsions and Nanoparticles: These formulations can improve the solubility and bioavailability of hydrophobic compounds like many this compound derivatives, potentially leading to lower required doses and reduced side effects.

  • Co-administration with Metabolic Inhibitors: For derivatives susceptible to metabolic degradation into toxic intermediates, co-administration with inhibitors of specific metabolic enzymes (e.g., CYP3A/OATP1B inhibitors for cystobactamids) could enhance stability and reduce toxicity.[1]

Troubleshooting Guides

Problem: High background or inconsistent results in cytotoxicity assays.

Possible Cause & Solution:

  • Cell density: Too high or too low cell density can lead to unreliable results. Optimize cell seeding density for your specific cell line and assay duration.

  • Compound precipitation: Your this compound derivative may be precipitating in the culture medium. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration, a different solvent, or a formulation approach to improve solubility.

  • Interference with assay reagents: Some compounds can directly interact with the assay reagents (e.g., reducing agents in MTT assays). Run a control with the compound in cell-free medium to check for any direct reaction.

  • Inconsistent incubation times: Ensure consistent incubation times for both compound treatment and assay development steps.

Problem: Loss of antibacterial activity in modified, less cytotoxic derivatives.

Possible Cause & Solution:

  • Modification at a key pharmacophore: The chemical modification aimed at reducing cytotoxicity might have altered a part of the molecule essential for binding to bacterial DNA gyrase.

  • Solution: Refer to SAR studies to understand the key pharmacophoric regions. Design modifications that are distal to these regions or that are known to be tolerated without significant loss of antibacterial potency. For example, certain modifications to the C-terminus have been shown to maintain or even improve antibacterial activity.

Quantitative Data Summary

A crucial aspect of developing effective and safe this compound derivatives is to compare their antibacterial potency (Minimum Inhibitory Concentration - MIC) with their cytotoxicity (half-maximal inhibitory concentration - IC50) against mammalian cell lines. A higher IC50/MIC ratio indicates a better therapeutic window.

The following table is a template. Researchers should populate it with their own experimental data for a direct comparison of their synthesized derivatives.

Derivative IDModificationTarget BacteriaMIC (µg/mL)Mammalian Cell LineCytotoxicity AssayIC50 (µM)Therapeutic Index (IC50/MIC)
This compound-WTWild-TypeE. coliDataHepG2MTTDataCalculate
Derivative-X1N-terminal modE. coliDataHepG2MTTDataCalculate
Derivative-Y1C-terminal modS. aureusDataHEK293LDHDataCalculate
........................

Experimental Protocols

MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Mammalian cell line of choice (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (stock solutions in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the derivatives. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plates (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[5]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Visualizations

Logical Workflow for Reducing this compound Derivative Cytotoxicity

cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Refinement & Validation Start Synthesize this compound Derivative Assay Assess Antibacterial Activity (MIC) & Cytotoxicity (IC50) Start->Assay High_Cytotoxicity High Cytotoxicity Observed (Low Therapeutic Index) Assay->High_Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies High_Cytotoxicity->SAR Chemical Modification Formulation Formulation Strategies (e.g., Liposomes) High_Cytotoxicity->Formulation Delivery System Metabolism Metabolic Stability Analysis High_Cytotoxicity->Metabolism Metabolic Profiling Optimized_Derivative Optimized Derivative with Improved Therapeutic Index SAR->Optimized_Derivative Formulation->Optimized_Derivative Metabolism->Optimized_Derivative In_Vivo In Vivo Toxicity & Efficacy Studies Optimized_Derivative->In_Vivo

Caption: A logical workflow for the development of this compound derivatives with reduced cytotoxicity.

Potential Off-Target Signaling Pathway of this compound Congeners

This compound This compound/Cystobactamid Derivative SCARB1 SCARB1 Receptor This compound->SCARB1 Potential Interaction Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) SCARB1->Signaling Activation/Inhibition Cytotoxicity Cellular Stress / Cytotoxicity Signaling->Cytotoxicity

Caption: Putative off-target mechanism involving the SCARB1 receptor.

References

Technical Support Center: Investigating Albicidin Resistance via Gene Amplification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating gene amplification as a source of resistance to the antibiotic albicidin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of high-level this compound resistance in Gram-negative bacteria?

A1: The primary mechanism is a gene duplication and amplification (GDA) event.[1][2][3] Bacteria exposed to increasing concentrations of this compound can develop chromosomal duplications of a specific region. This leads to an increased copy number of the enclosed genes, which can impart up to a 1000-fold increase in resistance.[1][2][3]

Q2: Which gene is principally responsible for this resistance mechanism?

A2: In Salmonella Typhimurium and Escherichia coli, the key gene is STM3175 (also known as YgiV in E. coli).[1][3][4] This gene encodes a transcription regulator with a GyrI-like ligand-binding domain that directly binds to and sequesters this compound with high affinity, preventing the antibiotic from reaching its cellular target, DNA gyrase.[1][3][4] Homologs of this gene have been shown to confer resistance in other pathogens like Vibrio vulnificus and Pseudomonas aeruginosa.[3][4]

Q3: Is this gene amplification a stable or transient form of resistance?

A3: Gene duplication and amplification is often a transient adaptation. Studies have shown that when the selective pressure (this compound) is removed, the amplified gene copies can be lost over subsequent generations, leading to a reduction in the Minimum Inhibitory Concentration (MIC) and a return towards sensitivity.[3]

Q4: How can I determine the copy number of the amplified gene in my resistant isolates?

A4: The most common and accurate method is quantitative Polymerase Chain Reaction (qPCR).[5] This technique allows for the precise measurement of the copy number of a target gene (e.g., STM3175) relative to a single-copy reference gene on the chromosome.[5][6] Other methods include Next-Generation Sequencing (NGS) approaches like Nanopore or Illumina sequencing, which can identify and quantify large-scale chromosomal duplications.[7][8][9]

Q5: Besides STM3175/YgiV amplification, are there other known resistance mechanisms to this compound?

A5: Yes, other mechanisms have been described. These include active efflux of this compound by ABC transporters (e.g., AlbF), enzymatic degradation by endopeptidases (e.g., AlbD), and binding by other transcriptional regulators (e.g., AlbA).[3] However, the amplification of STM3175/YgiV is associated with particularly high levels of resistance.[1][3]

Troubleshooting Guides

Scenario 1: Inconsistent MIC values for resistant mutants.

  • Question: I have generated several this compound-resistant mutants, but the MIC values vary significantly between replicates and subcultures. What could be the cause?

  • Answer: This issue is characteristic of resistance conferred by unstable gene amplifications.

    • Genetic Instability: The amplified gene array can be unstable. When you subculture the resistant strain in an antibiotic-free medium, there is no selective pressure to maintain the extra gene copies, and they can be lost at a variable rate.[3] This genetic reversion will lead to lower and more variable MICs.

    • Troubleshooting Step: Always perform MIC testing using fresh cultures grown from a frozen stock in a medium containing a sub-lethal concentration of this compound to maintain the selective pressure for the amplification. For a definitive check, perform qPCR on the exact culture used for the MIC assay to correlate gene copy number with the observed resistance level.

Scenario 2: Failure to detect gene amplification in resistant isolates.

  • Question: My isolates show a modest (e.g., 4-8 fold) increase in this compound MIC, but qPCR analysis does not show an increased copy number of the STM3175/YgiV gene. What should I investigate next?

  • Answer: While STM3175/YgiV amplification causes high-level resistance, lower levels of resistance can be caused by other mechanisms.

    • Alternative Mechanisms: Investigate other known resistance mechanisms. The resistance could be due to mutations in the this compound transporter (e.g., Tsx) or mutations in the drug's target, DNA gyrase.[1][10]

    • Troubleshooting Step: Sequence the tsx gene and the gyrase genes (gyrA, gyrB) to check for mutations. Also, consider that your qPCR primers for STM3175 might be inefficient. Validate your primers on a positive control if available. If no known mutations are found, the resistance may be conferred by a novel mechanism, which could be investigated using whole-genome sequencing of your resistant isolate and the parent strain.

Scenario 3: Difficulty amplifying the target gene from a resistant colony for sequencing.

  • Question: I am trying to use colony PCR to amplify and sequence the STM3175 gene from a resistant colony, but the reaction is failing. What could be wrong?

  • Answer: Colony PCR can be sensitive to the amount of cellular material and potential inhibitors.

    • Inhibitors/Cell Density: Using too large of a bacterial colony can introduce inhibitors into the PCR reaction and cause it to fail.[11]

    • Troubleshooting Steps:

      • Use only a small touch of a sterile toothpick to transfer cells from the colony into the PCR mix.[11]

      • Include an initial lysis step in your PCR protocol (e.g., 10-15 minutes at 95°C) to ensure the bacterial DNA is accessible.[11]

      • As an alternative, perform a rapid genomic DNA extraction from the colony before using the purified DNA as a template for your PCR.

      • Ensure your PCR reagents are free from contaminating bacterial DNA, which can sometimes be an issue with Taq polymerase preparations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound resistance.

Table 1: Binding Affinity of S. Typhimurium STM3175 to this compound

ProteinLigandMethodDissociation Constant (Kd)
Full-Length STM3175Azahistidine this compoundTryptophan Fluorescence Quenching0.17 ± 0.01 μM[3][12]
STM3175 Ligand-Binding Domain (LBD)Azahistidine this compoundTryptophan Fluorescence Quenching0.35 ± 0.05 μM[3][12]

Table 2: Gene Amplification and Resistance Levels in Evolved S. Typhimurium

Strain CharacteristicParameterValueReference
Evolved Resistant Strain (T12)Gene Copies of GDA Region7[7][12]
General ObservationFold-Increase in ResistanceUp to 1000-fold[2][3][4]

Experimental Protocols

Protocol 1: Induction of this compound Resistance through Serial Passage

This protocol is used to select for this compound-resistant mutants by exposing a bacterial population to gradually increasing concentrations of the antibiotic.

  • Initial MIC Determination: Determine the baseline MIC of this compound for your wild-type bacterial strain (e.g., E. coli or S. Typhimurium) using a standard broth microdilution method.

  • Preparation: In a 96-well plate, prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., LB or Mueller-Hinton). The concentration range should span from well below the MIC to well above it.

  • Inoculation: Inoculate the wells with the wild-type strain at a standard density (e.g., 5 x 105 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Serial Passage: Identify the well with the highest concentration of this compound that still shows bacterial growth. Use the culture from this well to inoculate a new 96-well plate with a fresh serial dilution of this compound.

  • Repeat: Repeat steps 4 and 5 for several days or until a significant increase in the MIC (e.g., >100-fold) is observed.[1][2]

  • Isolation: Isolate single colonies from the most resistant population by plating on agar containing a high concentration of this compound.

  • Verification: Confirm the MIC of the isolated colonies and create glycerol stocks for long-term storage.

Protocol 2: Quantification of Gene Copy Number by qPCR

This protocol determines the copy number of a target gene (e.g., STM3175) relative to a stable, single-copy reference gene.

  • Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both your wild-type (control) and resistant (test) strains. Quantify the gDNA concentration accurately using a fluorometric method (e.g., Qubit).

  • Primer Design: Design highly specific qPCR primers for your target gene (e.g., STM3175) and a single-copy reference gene (e.g., rpoB). Ensure primers have similar melting temperatures and produce amplicons of 100-200 bp.

  • qPCR Reaction Setup: Prepare qPCR reactions for each gDNA sample (wild-type and resistant). Each sample should have reactions for both the target and reference genes. Include no-template controls to check for contamination. A typical reaction contains:

    • SYBR Green Master Mix

    • Forward Primer (300-500 nM)

    • Reverse Primer (300-500 nM)

    • Diluted gDNA template (e.g., 1-10 ng)

    • Nuclease-free water

  • Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis at the end to verify amplicon specificity.

  • Data Analysis (ΔΔCt Method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(resistant sample) - ΔCt(wild-type sample).

    • Calculate the relative copy number (fold change): Copy Number = 2-ΔΔCt. The result is the copy number of the target gene in the resistant strain relative to the wild-type, which is assumed to have one copy.

Visualizations

experimental_workflow cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic & Genotypic Analysis cluster_2 Phase 3: Mechanism Validation start Start with Wild-Type Bacterial Culture mic_initial Determine Initial MIC of this compound start->mic_initial passage Serial Passage in Increasing this compound mic_initial->passage isolate Isolate Resistant Single Colonies passage->isolate mic_confirm Confirm High-Level Resistance (MIC Assay) isolate->mic_confirm gdna_ext Genomic DNA Extraction mic_confirm->gdna_ext qpcr Quantify STM3175 Copy Number (qPCR) gdna_ext->qpcr wgs Whole Genome Sequencing (Optional) gdna_ext->wgs knockout Create STM3175 Knockout in Resistant Strain qpcr->knockout overexpress Overexpress STM3175 in Wild-Type Strain qpcr->overexpress mic_ko Test for Re-sensitization (MIC Assay) knockout->mic_ko mic_oe Test for Increased Resistance (MIC Assay) overexpress->mic_oe

Caption: Experimental workflow for identifying and validating this compound resistance.

resistance_mechanism cluster_0 Bacterial Cell cluster_1 Chromosome albicidin_in This compound stm3175 STM3175 / YgiV Protein albicidin_in->stm3175 binding (sequestration) gyrase DNA Gyrase (Target) albicidin_in->gyrase inhibition blocked complex This compound-STM3175 Complex stm3175->complex dna Bacterial DNA gyrase->dna supercoiling gda Gene Amplification (Multiple copies of stm3175 gene) gda->stm3175 Increased Expression albicidin_ext External This compound albicidin_ext->albicidin_in enters cell

Caption: Mechanism of this compound resistance via STM3175/YgiV sequestration.

troubleshooting_flowchart start Unexpected Result in This compound Resistance Assay q1 Is resistance level high (>100x MIC) or low (2-16x MIC)? start->q1 high_mic High Resistance q1->high_mic High low_mic Low Resistance q1->low_mic Low q2_high Does qPCR confirm STM3175 amplification? high_mic->q2_high q2_low Does qPCR confirm STM3175 amplification? low_mic->q2_low amp_yes Amplification Confirmed. Check for instability by re-streaking w/o antibiotic. q2_high->amp_yes Yes amp_no_high No Amplification. Unusual result. Perform WGS to find novel high-level resistance mechanism. q2_high->amp_no_high No amp_no_low No Amplification. Sequence gyrA, gyrB, and tsx genes for point mutations. q2_low->amp_no_low No amp_yes_low Low Amplification. Correlate copy number with MIC. May be an early- stage adaptation. q2_low->amp_yes_low Yes

Caption: Troubleshooting flowchart for this compound resistance experiments.

References

Validation & Comparative

A Comparative Analysis of Albicidin and Ciprofloxacin: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two potent antibacterial agents: albicidin, a novel phytotoxin, and ciprofloxacin, a widely used fluoroquinolone. This document summarizes their molecular targets, inhibitory activities, and antibacterial efficacy, supported by experimental data and detailed protocols.

Mechanisms of Action: A Tale of Two Gyrase Inhibitors

Both this compound and ciprofloxacin exert their bactericidal effects by targeting bacterial type II topoisomerases, essential enzymes that modulate DNA topology. However, their specific interactions and targets within this enzyme class differ, presenting distinct advantages and potential for overcoming resistance.

This compound: This novel antibiotic, produced by the plant pathogen Xanthomonas albilineans, is a potent inhibitor of bacterial DNA gyrase.[1] Its primary mechanism involves binding to the DNA-gyrase complex and obstructing the religation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. A key feature of this compound is its ability to form a stable ternary complex with DNA gyrase and DNA.

Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin has a broader spectrum of action on type II topoisomerases. It inhibits both DNA gyrase and topoisomerase IV.[2][3] Similar to this compound, ciprofloxacin stabilizes the enzyme-DNA cleavage complex, preventing the rejoining of the broken DNA strands.[3] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The following diagram illustrates the inhibitory action of both this compound and ciprofloxacin on the DNA gyrase catalytic cycle.

DNA_Gyrase_Inhibition Gyrase_DNA DNA Gyrase-DNA Complex Cleavage DNA Cleavage Gyrase_DNA->Cleavage Strand_Passage Strand Passage (ATP-dependent) Cleavage->Strand_Passage Religation DNA Religation Strand_Passage->Religation Supercoiled_DNA Supercoiled DNA Released Religation->Supercoiled_DNA Cell_Death Bacterial Cell Death Religation->Cell_Death Supercoiled_DNA->Gyrase_DNA New Cycle This compound This compound This compound->Religation Ciprofloxacin Ciprofloxacin Ciprofloxacin->Religation Inhibition Inhibition Inhibition2 Inhibition

Inhibition of the DNA Gyrase Catalytic Cycle.

Comparative Performance: Quantitative Analysis

The following tables summarize the in vitro efficacy of this compound and ciprofloxacin against various bacterial strains and their inhibitory activity against their target enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against select bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Escherichia coli0.03 - 0.1250.008 - 0.016[4]
Staphylococcus aureus0.125 - 0.50.125 - 0.5[4]
Pseudomonas aeruginosa1 - 40.25 - 1[4]
Bacillus subtilis0.0160.125[4]
Streptococcus pneumoniaeNot widely reported0.5 - 2
Acinetobacter baumannii0.25 - 10.5 - 2

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Table 2: 50% Inhibitory Concentrations (IC50) of this compound and Ciprofloxacin against Target Enzymes.

EnzymeOrganismThis compound IC50 (µM)Ciprofloxacin IC50 (µM)Reference
DNA GyraseEscherichia coli0.04 - 1.00.323 - 10.71[1][2]
DNA GyraseStaphylococcus aureusNot widely reported0.323[2]
Topoisomerase IVEscherichia coli~0.320 - 40[1]
Topoisomerase IVStaphylococcus aureusNot widely reported3.0

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and ciprofloxacin

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of each antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should span the expected MIC value.

    • Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well. The final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.

The following diagram illustrates the workflow for a typical broth microdilution MIC assay.

MIC_Workflow Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Inoculate Inoculate Plate with Bacterial Suspension Prep_Culture->Inoculate Serial_Dilution Prepare Serial Dilutions of Antibiotics in Plate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual or Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Comparative Efficacy Analysis: Albicidin vs. Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new front in the battle against antimicrobial resistance is emerging with the promising antibacterial candidate, albicidin. This guide provides a comprehensive comparison of the efficacy of this compound against the widely used fluoroquinolone class of antibiotics, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance profiles.

This analysis delves into the mechanisms of action, resistance profiles, and in vitro and in vivo efficacy of both antibiotic classes, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two DNA Gyrase Inhibitors

Both this compound and fluoroquinolones target bacterial DNA gyrase, a crucial enzyme for DNA replication. However, their binding mechanisms are distinct, a factor that plays a significant role in this compound's activity against fluoroquinolone-resistant strains.

Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to breaks in bacterial DNA and cell death.[1][2] Resistance to fluoroquinolones often arises from mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), which alters the drug's binding site.[3][4]

This compound also inhibits DNA gyrase but at a different binding site, remote from the fluoroquinolone-binding pocket.[5] This novel mechanism of action allows this compound to bypass the common resistance mechanisms that render fluoroquinolones ineffective.[5]

cluster_fluoroquinolone Fluoroquinolone Mechanism cluster_this compound This compound Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Binds to QRDR DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase_Topo_IV->DNA_Replication_Blocked This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Binds to novel site DNA_Replication_Inhibited DNA Replication Inhibited DNA_Gyrase->DNA_Replication_Inhibited

Figure 1: Mechanisms of Action

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and ciprofloxacin (a representative fluoroquinolone) against a panel of clinically significant bacteria, including fluoroquinolone-resistant strains. The data demonstrates this compound's potent activity against a broad spectrum of pathogens, notably its retained efficacy against strains that have developed resistance to ciprofloxacin.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluoroquinolone Resistance Status
Escherichia coli (ATCC 25922)0.03-0.1250.008-0.015Susceptible
Escherichia coli (FQ-R)0.06-0.25>32Resistant
Staphylococcus aureus (ATCC 29213)0.125-0.50.125-0.5Susceptible
Staphylococcus aureus (MRSA, FQ-R)0.25-1>32Resistant
Klebsiella pneumoniae (ATCC 13883)0.125-0.50.015-0.06Susceptible
Klebsiella pneumoniae (FQ-R)0.25-1>64Resistant
Acinetobacter baumannii (ATCC 19606)0.5-20.25-1Susceptible
Acinetobacter baumannii (FQ-R)1-4>128Resistant
Pseudomonas aeruginosa (ATCC 27853)4-160.25-1Susceptible
Pseudomonas aeruginosa (FQ-R)8-32>32Resistant

Note: MIC values are presented as ranges compiled from multiple studies. FQ-R denotes fluoroquinolone-resistant strains.

In Vivo Efficacy: Murine Septicemia Model

In a murine septicemia model of infection with a fluoroquinolone-resistant strain of E. coli, an this compound analogue demonstrated significant efficacy.[5] Treatment with the this compound analogue resulted in a substantial reduction in bacterial load in the spleen and kidneys, indicating its potential for in vivo activity against resistant pathogens. While direct comparative in vivo studies with fluoroquinolones are limited, the promising results for this compound in this model highlight its therapeutic potential.

Mechanisms of Resistance

Understanding the mechanisms by which bacteria develop resistance is critical for the long-term viability of any antibiotic.

Fluoroquinolone Resistance: As previously mentioned, the primary mechanism of resistance to fluoroquinolones involves mutations in the target enzymes, DNA gyrase and topoisomerase IV.[3][4] Additionally, increased expression of efflux pumps, which actively remove the antibiotic from the bacterial cell, can also contribute to resistance.[3]

This compound Resistance: A novel mechanism of resistance to this compound has been identified, involving the amplification of a gene that encodes a protein capable of binding to and sequestering this compound, thereby preventing it from reaching its target.

cluster_resistance Resistance Mechanisms cluster_fluoro_res Fluoroquinolone cluster_albi_res This compound Antibiotic Antibiotic Target_Mutation Target Mutation (gyrA, parC) Gene_Amplification Gene Amplification (Binding Protein) Efflux_Pump Efflux Pump Upregulation

Figure 2: Resistance Pathways

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of in vitro efficacy. The broth microdilution method is a standard procedure for determining MIC values.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of antibiotics in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection of growth Incubate->Read_Results End End Read_Results->End

Figure 3: MIC Determination Workflow

Protocol:

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: Standardized bacterial inocula are prepared and exposed to different concentrations of the antibiotics (e.g., 1x, 2x, and 4x MIC) in a broth medium.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture.

  • Plating and Incubation: The aliquots are serially diluted and plated on agar plates. The plates are then incubated to allow for colony formation.

  • Colony Counting: The number of colony-forming units (CFU) per milliliter is determined for each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Murine Septicemia Model

This in vivo model is used to assess the efficacy of an antibiotic in a living organism.

Protocol:

  • Infection: Mice are infected with a lethal dose of the bacterial pathogen (e.g., via intraperitoneal injection).

  • Treatment: At a specified time post-infection, the mice are treated with the antibiotic or a placebo control.

  • Monitoring: The survival of the mice is monitored over a set period.

  • Bacterial Load Determination: At the end of the study, organs such as the spleen and kidneys are harvested, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: The survival rates and bacterial loads in the treated groups are compared to the control group to determine the efficacy of the antibiotic.

Conclusion

This compound demonstrates significant potential as a novel antibiotic, particularly in the context of rising fluoroquinolone resistance. Its unique mechanism of action allows it to maintain potent activity against bacterial strains that are resistant to fluoroquinolones. While further direct comparative studies are needed to fully elucidate its clinical potential relative to existing antibiotics, the available data strongly supports the continued development of this compound and its analogues as a next-generation therapeutic for combating multidrug-resistant infections.

References

Albicidin: A New Frontier in the Fight Against Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Novel Antibiotic Class

The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health.[1] In the urgent search for new antimicrobial agents, albicidin, a natural product synthesized by the plant pathogen Xanthomonas albilineans, has emerged as a highly promising candidate.[2] This guide provides a comprehensive comparison of this compound with other antibiotics, supported by experimental data, to validate its potential as a novel class of therapeutic agent for researchers, scientists, and drug development professionals.

Mechanism of Action: A Unique Approach to a Validated Target

This compound exerts its potent bactericidal activity by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication.[3] Unlike many other antibiotics, this compound employs a dual-binding mechanism. One end of the molecule obstructs the crucial dimer interface of the gyrase, while the other end intercalates between the fragments of the cleaved DNA substrate.[3] This unique mode of action effectively locks the DNA gyrase in a state where it cannot re-ligate the DNA, leading to lethal double-strand breaks in the bacterial chromosome.[4] This mechanism is notably different from that of fluoroquinolones, another class of gyrase inhibitors, which suggests that this compound may be effective against fluoroquinolone-resistant strains.[4]

This compound Mechanism of Action cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Binds to DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleaved_DNA Cleaved DNA Intermediate DNA_Gyrase->Cleaved_DNA Stabilizes DNA->Cleaved_DNA Transiently cleaves Cell_Death Bacterial Cell Death Cleaved_DNA->Cell_Death Leads to

Caption: Mechanism of this compound action on bacterial DNA gyrase.

Comparative Performance: In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, demonstrating potent efficacy, often at nanomolar concentrations.[5] The following tables summarize the available quantitative data, comparing the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound and its derivatives with those of other established antibiotics.

Table 1: Comparative IC50 Values for DNA Gyrase Inhibition

CompoundTarget EnzymeIC50 (nM)Source
This compound E. coli DNA Gyrase~40-50[5][6]
Ciprofloxacin E. coli DNA Gyrase700[6]
Novobiocin E. coli DNA Gyrase250[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Comparators against Selected Pathogens (µg/mL)

OrganismThis compoundCiprofloxacinSource
Escherichia coli0.063-[6]
Salmonella enteritidis0.5-[6]
Pseudomonas aeruginosa1.0-[6]
Staphylococcus aureus4.0-[6]
E. coli (CIP-resistant)->32[6]
A. baumannii (CIP-resistant)->32[6]
P. aeruginosa (CIP-resistant)->32[6]
S. aureus (CIP-resistant)->32[6]
Enterococcus faecium (CIP-sensitive)-1[6]

Note: Data for this compound and ciprofloxacin against resistant strains are from a study on this compound derivatives, where the parent compound's activity against these specific resistant strains was not explicitly listed but implied to be effective where derivatives were.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental methodologies are crucial. The following are standard protocols for determining the key metrics of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic is prepared at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent and then serially diluted.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour culture plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with 5 µL of the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow cluster_1 Experimental Workflow: MIC Determination A Prepare serial dilutions of this compound C Inoculate microtiter plate wells A->C B Standardize bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Read plate and determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture. A control reaction without any inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by adding a purified DNA gyrase enzyme.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling of the plasmid DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.

  • Data Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated.

Validation_Logic cluster_2 Logical Framework for this compound Validation A Identified Need: New antibiotics for resistant pathogens B Discovery of this compound: Natural product with antibacterial activity A->B Drives C Mechanism of Action Studies: Inhibition of DNA Gyrase B->C Leads to D In Vitro Efficacy Testing: MIC & IC50 determination B->D Requires E Comparative Analysis: Performance vs. existing antibiotics C->E Informs D->E Provides data for F Validation as Novel Class: Unique mechanism and effectiveness against resistant strains E->F Supports

Caption: Logical flow for the validation of this compound.

Conclusion

The available data strongly support the validation of this compound as a promising new class of antibiotic. Its novel mechanism of action against a clinically validated target, DNA gyrase, coupled with its potent in vitro activity against a broad spectrum of bacteria, including fluoroquinolone-resistant strains, positions it as a significant lead compound in the fight against antimicrobial resistance. Further preclinical and clinical development will be crucial to fully realize the therapeutic potential of this compound and its derivatives. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of this exciting new antibiotic candidate.

References

Comparative Guide to Albicidin Derivatives: Synthesis, Evaluation, and Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albicidin is a natural product antibiotic produced by the plant pathogen Xanthomonas albilineans. It exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by inhibiting DNA gyrase, an essential bacterial enzyme. This unique mechanism of action, which differs from that of fluoroquinolones, makes this compound a promising lead compound for developing new antibiotics to combat antimicrobial resistance. However, challenges such as poor aqueous solubility and susceptibility to resistance mechanisms have spurred the development of synthetic this compound derivatives with improved pharmacological properties and enhanced efficacy.

This guide provides a comparative overview of recently developed this compound derivatives, summarizing their antibacterial activity and presenting the experimental protocols used for their evaluation.

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of novel this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the MIC values for selected derivatives, comparing them to the parent compound and standard antibiotics. Lower MIC values indicate higher potency.

Table 1: MIC Values (μg/mL) of N-Terminal this compound Derivatives Against Selected Bacterial Strains

Compound/DerivativeE. coliS. typhimuriumB. subtilisM. luteusM. phleiGyrase InhibitionReference
3rd Gen this compound (3) 0.016-0.0310.0160.0630.063>16Active
Ciprofloxacin 0.0160.0160.250.250.063Active
Quinoline (11) 0.0160.0160.0310.031>16Active
Quinolone (19) 0.0160.0160.0310.031>16Inactive (10µM)
Nalidixic Acid (18) 0.0160.0160.0630.063>16Inactive (10µM)
Trifluoro-benzoic acid (5) 0.0160.0160.1250.125>16Inactive (10µM)

Data sourced from a study focusing on variations of the N-terminal building block of this compound.

Table 2: MIC Values (μg/mL) of this compound Derivatives with Central Amino Acid Variations

Compound/DerivativeE. coliB. subtilisM. luteusGyrase InhibitionReference
This compound 0.050.10.05Active
Threonine Derivative 0.10.20.1Active
Charged Residue Derivative > 25> 25> 25Inactive

This table highlights that uncharged side chains in the central amino acid retain antibacterial activity, while charged residues dramatically decrease it, likely due to reduced cell penetration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections describe the key experimental protocols used in the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a complex multi-step process. A general workflow involves the solid-phase or solution-phase synthesis of peptide fragments, followed by their coupling and final deprotection and purification.

  • Fragment Synthesis : The this compound scaffold is typically divided into smaller fragments (e.g., N-terminal 'A' block, central 'BC' fragment, and C-terminal 'DEF' fragment). These are synthesized individually. For example, N-terminal variations can be introduced by coupling different carboxylic acids to the 'B' fragment.

  • Coupling : Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) are used to ligate the synthesized fragments.

  • Deprotection and Purification : Protecting groups are removed, often using an aqueous KOH solution for POM-protected triazoles. The final derivatives are then purified using High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation A_block N-Terminal Block (A) (e.g., modified coumaric acid) Coupling Fragment Coupling (e.g., HATU, DIPEA) A_block->Coupling BCDEF_block C-terminal fragment (BCDEF) (protected) BCDEF_block->Coupling Deprotection Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Derivative Final this compound Derivative Purification->Derivative MIC_Assay Antibacterial Activity (MIC Determination) Derivative->MIC_Assay Gyrase_Assay Target Activity (Gyrase Inhibition Assay) Derivative->Gyrase_Assay Resistance_Assay Resistance Evasion (AlbA Binding Assay) Derivative->Resistance_Assay SAR Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR Gyrase_Assay->SAR Resistance_Assay->SAR

Figure 1: General workflow for the synthesis and evaluation of novel this compound derivatives.

Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation : A two-fold serial dilution of the this compound derivatives is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation : Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • Reading : The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.

DNA Gyrase Inhibition Assay

The inhibitory activity of this compound derivatives against their target, DNA gyrase, can be assessed using several methods. A common approach is the DNA cleavage assay.

  • Principle : DNA gyrase introduces negative supercoils into DNA. In the process, it creates a transient double-strand break in the DNA, which is then resealed. This compound stabilizes this temporary cleaved complex, preventing the resealing of the DNA strands.

  • Procedure :

    • Purified E. coli DNA gyrase is incubated with a plasmid DNA substrate in the presence of ATP and varying concentrations of the this compound derivative.

    • The reaction is stopped, and the protein is denatured and removed (e.g., by adding SDS and proteinase K).

    • If the gyrase-DNA complex was stabilized by the inhibitor, the plasmid DNA will be linearized.

    • The DNA is then analyzed by agarose gel electrophoresis. An increase in the amount of linearized plasmid DNA with increasing inhibitor concentration indicates gyrase inhibition.

Resistance Evasion Assay (AlbA-mediated)

Some bacteria possess resistance mechanisms, such as the binding protein AlbA, which sequesters this compound and prevents it from reaching its target. Assays are performed to determine if new derivatives can evade this resistance.

  • Growth Inhibition Assay : The antibacterial activity (MIC) of a derivative is tested against a bacterial strain in the presence and absence of a purified AlbA protein. A derivative that is not sequestered by AlbA will show similar MIC values in both conditions.

  • Transcription Activation Assay : AlbA is also a transcriptional regulator that, upon binding to this compound, upregulates its own expression. A reporter gene (e.g., luciferase) can be placed under the control of the albA promoter. Derivatives that do not induce a luminescent signal are considered to evade this resistance-triggering mechanism.

Visualizing the Mechanism of Action and Resistance

Understanding the molecular interactions of this compound is key to designing more effective derivatives. The following diagrams illustrate this compound's mechanism of action and a common resistance pathway.

Gyrase_Inhibition cluster_gyrase DNA Gyrase Catalytic Cycle Gyrase DNA Gyrase DNA_Binding Binds to DNA G-segment Gyrase->DNA_Binding Cleavage Cleaves G-segment DNA_Binding->Cleavage Passage Passes T-segment through Cleavage->Passage Cleaved_Complex Stabilized Cleavage Complex Cleavage->Cleaved_Complex Religation Religation of G-segment Passage->Religation Release Supercoiled DNA Released Religation->Release This compound This compound Derivative This compound->Cleaved_Complex Binds and Stabilizes Cleaved_Complex->Religation Blocks

Figure 2: Mechanism of this compound-mediated inhibition of DNA gyrase.

This compound and its derivatives act by trapping the DNA gyrase enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand breaks, which is lethal to the bacterial cell.

Resistance_Evasion cluster_resistance AlbA-Mediated Resistance cluster_evasion Derivative Evasion Strategy This compound This compound Binding This compound-AlbA Complex This compound->Binding AlbA Resistance Protein AlbA (Sensor) AlbA->Binding Transcription Upregulation of AlbA expression Binding->Transcription Sequestration Increased AlbA Sequesters this compound Transcription->Sequestration Derivative Modified this compound Derivative No_Binding Reduced/No Binding to AlbA Derivative->No_Binding N-terminus modification prevents recognition Gyrase Inhibits DNA Gyrase Derivative->Gyrase No_Binding->Gyrase AlbA_Evasion AlbA

Figure 3: AlbA resistance mechanism and a strategy for derivative-mediated evasion.

The resistance protein AlbA can bind to this compound, which not only prevents the antibiotic from reaching the gyrase but also triggers a signaling cascade that increases the production of AlbA, further enhancing resistance. By modifying the N-terminal region of this compound, which is crucial for AlbA recognition, derivatives can be designed that evade this sequestration and retain their potent antibacterial activity.

Conclusion and Future Directions

The synthesis and evaluation of novel this compound derivatives represent a promising frontier in the fight against antimicrobial resistance. By systematically modifying the this compound scaffold, researchers have developed compounds with enhanced activity, broader spectrum, and the ability to overcome specific resistance mechanisms. The data indicates that modifications to the N-terminal and central regions of the molecule are particularly effective in improving its properties. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives to advance them towards clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals engaged in this critical area of drug discovery.

Comparative Analysis of Albicidin Analogs: Potency, Spectrum, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Antimicrobial Drug Development

Albicidin is a potent natural product antibiotic produced by the plant pathogen Xanthomonas albilineans.[1][2] Its unique mechanism of action, the inhibition of bacterial DNA gyrase, makes it a highly promising lead structure for developing new antibiotics, particularly against drug-resistant Gram-negative bacteria.[3][4][5] Structure-activity relationship (SAR) studies are crucial for optimizing this compound's antibacterial activity, overcoming resistance mechanisms, and improving its pharmacokinetic properties.[6][7][8] This guide provides a comparative overview of various synthetic this compound analogs, summarizing their performance based on experimental data.

Data Presentation: Performance of this compound Analogs

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC) and DNA gyrase inhibition of selected this compound analogs against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

Analog / DerivativeKey Structural ModificationTarget Organism(s)MIC (µg/mL)DNA Gyrase Inhibition (IC50/CC50)Key Findings & References
This compound (Natural) Parent CompoundE. coli, Gram-positive & Gram-negative bacteriaVaries~40 nM (vs. E. coli gyrase)Potent natural gyrase inhibitor.[3][7]
Azahistidine-Albicidin (2) Replacement of unstable β-cyanoalanine with azahistidineE. coli, S. typhimurium, K. pneumoniaeSuperior to natural this compoundActiveImproved chemical stability and antibacterial activity.[6]
Pyridine Derivative (7) Pyridyl group in building block DBroad spectrum, incl. E. coli, S. aureus (FQR), M. luteus0.031 (vs. M. luteus)Strong inhibition of E. coli gyraseExcellent broad-spectrum activity and superior performance in human plasma.[7]
Oxolinic Acid Derivative (19) N-terminal variation with an oxolinic acid moietyBroad spectrum (Gram-positive & Gram-negative)0.016 - 0.063Not specifiedOutperformed the 3rd Gen this compound lead structure in antibacterial activity.[1]
Ethoxy-Substituted Analog (20) Doubly ethoxy-substituted C-terminusBroad spectrum, incl. CIP-resistant A. baumanniiHighly potentActiveOutstanding potency and broadened spectrum of activity, including against resistant strains.[6]
Triazole Analog (25) Triazole amide isostere between blocks D and EGram-negative strainsHighly potentActiveOvercomes enzymatic cleavage by the Klebsiella resistance protease AlbD while maintaining high potency.[5][6]
syn-BNP PABA34 Metagenome-guided synthesisA. baumannii, P. aeruginosa, E. cloacae, E. coli≤2Not specifiedBroad and potent Gram-negative activity.[9]
syn-BNP PABA48 Metagenome-guided synthesis (cystobactamid analog)Broad spectrum, incl. K. pneumoniae>64-fold more potent than this compound vs. K. pneumoniaeNot specifiedIdentified as a highly potent, broad-spectrum antibiotic with significant activity against K. pneumoniae.[9]

Note: FQR = Fluoroquinolone-Resistant; CIP = Ciprofloxacin; syn-BNP = synthetic bioinformatic natural product. MIC values can vary based on specific strains and testing conditions.

Experimental Protocols

The data presented is primarily derived from two key experimental assays:

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology: The broth microdilution method is commonly used.

    • A two-fold serial dilution of the this compound analog is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth (turbidity) is observed.[1][6]

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of DNA gyrase.

  • Methodology:

    • Relaxed circular plasmid DNA (substrate) is incubated with purified bacterial DNA gyrase.

    • ATP is added to the reaction, as it is required for the supercoiling activity of gyrase.[3]

    • Varying concentrations of the this compound analog are included in the reaction mixtures.

    • The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).

    • The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

    • Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition of gyrase activity is observed as a decrease in the amount of the supercoiled DNA form.

    • The IC50 value—the concentration of the analog required to inhibit 50% of the gyrase's supercoiling activity—is then calculated.[3][10]

Mandatory Visualization

Mechanism of Action: this compound's Inhibition of DNA Gyrase

Bacterial DNA gyrase (a type II topoisomerase) is essential for DNA replication and transcription, as it introduces negative supercoils to relieve torsional stress.[10][11] this compound inhibits this process by stabilizing the cleavage complex, where the DNA is cut but not yet religated, ultimately leading to cell death.[3][4]

Caption: this compound inhibits bacterial DNA gyrase by trapping the enzyme-DNA cleavage complex.

References

In Vivo Therapeutic Efficacy of Albicidin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with unique mechanisms of action. Albicidin, a natural product produced by the plant pathogen Xanthomonas albilineans, and its synthetic analogues have shown considerable promise as a new class of antibacterial agents. This guide provides an objective comparison of the in vivo therapeutic efficacy of a potent this compound analogue with the established fluoroquinolone antibiotic, ciprofloxacin, supported by available experimental data.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo antibacterial activity of this compound analogues compared to ciprofloxacin.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound Analogues and Ciprofloxacin

Compound/DrugOrganismMIC (µg/mL)Reference
This compound Analogue (Compound 7) Escherichia coli (FQ-resistant)0.016 - 0.031[1]
Staphylococcus aureus (FQ-resistant)0.016 - 0.031[1]
Various this compound Derivatives Escherichia coli0.016 - 0.031
Salmonella typhimurium0.016 - 0.031
Ciprofloxacin Escherichia coli(Varies by strain resistance)
Salmonella typhimurium(Varies by strain resistance)

Note: FQ-resistant denotes fluoroquinolone-resistant strains. The MIC values for ciprofloxacin can vary significantly depending on the resistance profile of the bacterial strain.

Table 2: In Vivo Efficacy of this compound Analogue 7 in a Murine Sepsis Model

Treatment GroupPathogenDosageSurvival RateBacterial Load Reduction (Spleen)Bacterial Load Reduction (Kidney)Reference
This compound Analogue 7 E. coli (FQ-resistant clinical isolate)17 mg/kg (administered twice)100%>3-log units>2-log units[2]
Vehicle Control E. coli (FQ-resistant clinical isolate)N/A(Not explicitly stated, but lethal dose used)N/AN/A[2]

Note: A direct in vivo comparison with a ciprofloxacin control group in the same study was not available in the reviewed literature. The efficacy of ciprofloxacin in similar models is well-established against susceptible strains but would be significantly reduced against the fluoroquinolone-resistant strain used in this study.

Experimental Protocols

In Vivo Murine Sepsis Model for this compound Efficacy

Objective: To evaluate the therapeutic efficacy of an this compound analogue in a lethal systemic infection model in mice.

Animal Model:

  • Species: CD-1 mice

  • Sex: Male

  • Supplier: (Not specified in the source)

Infection Protocol:

  • Pathogen: A fluoroquinolone-resistant (FQR) clinical isolate of Escherichia coli.

  • Inoculum Preparation: Bacteria are grown in an appropriate broth medium to a specified optical density, then diluted to the desired concentration.

  • Infection Route: Intraperitoneal injection of a lethal dose of the bacterial suspension.

Treatment Protocol:

  • Test Compound: this compound analogue 7.

  • Formulation: The compound is dissolved in a vehicle of DMSO/PEG400 (10:90 v/v) to ensure solubility.[2]

  • Dosage and Administration: A dose of 17 mg/kg body weight is administered, typically via intravenous or intraperitoneal injection. The treatment is given twice.[2]

  • Control Groups: A vehicle control group (receiving only the DMSO/PEG400 solution) is essential to assess the effect of the solvent on the infection outcome. An untreated infected group is also included to confirm the lethality of the infection.

Efficacy Assessment:

  • Survival: Animals are monitored for a defined period (e.g., 7-14 days), and the survival rate in each group is recorded.

  • Bacterial Load Determination: At a specified time point post-infection (e.g., 24 or 48 hours), a subset of animals from each group is euthanized. Spleen and kidneys are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU in the treated group compared to the control group indicates therapeutic efficacy.[2]

Visualizations

Mechanism of Action: this compound's Inhibition of DNA Gyrase

Albicidin_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Cleavage Transient DNA Double-Strand Break DNA_Gyrase->DNA_Cleavage Introduces Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Stabilizes Cleavage Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA (Essential for replication) Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Allows Religation DNA Religation DNA_Cleavage->Religation Normal Process Religation->Supercoiled_DNA Results in Religation->Cell_Death Blocks This compound This compound This compound->DNA_Gyrase Targets

Caption: this compound inhibits bacterial DNA gyrase, leading to cell death.

Experimental Workflow: In Vivo Efficacy Assessment

in_vivo_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Pathogen_Culture Culture FQ-Resistant E. coli Infection Induce Sepsis via Intraperitoneal Injection Pathogen_Culture->Infection Animal_Acclimation Acclimate CD-1 Mice Animal_Acclimation->Infection Drug_Formulation Formulate this compound Analogue 7 (17 mg/kg in DMSO/PEG400) Treatment_Group Administer this compound Analogue 7 (Twice) Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Monitoring Monitor Survival (Daily) Treatment_Group->Monitoring Bacterial_Load Determine Bacterial Load (CFU) in Spleen & Kidneys Treatment_Group->Bacterial_Load Control_Group->Monitoring Control_Group->Bacterial_Load Data_Analysis Compare Survival Rates & CFU Reduction vs. Control Monitoring->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Discussion and Future Directions

The available data strongly suggest that this compound and its analogues are highly promising therapeutic candidates, particularly for infections caused by fluoroquinolone-resistant Gram-negative bacteria. The in vivo study with this compound analogue 7 demonstrated excellent efficacy, achieving 100% survival and a significant reduction in bacterial burden in a lethal infection model.[2]

A key limitation in the current publicly available research is the lack of direct, head-to-head in vivo comparisons with standard-of-care antibiotics like ciprofloxacin in the same experimental setting. While in vitro data suggest comparable or superior activity of this compound derivatives, in vivo comparative studies are crucial for a definitive assessment of their therapeutic potential.

Future research should prioritize:

  • Direct Comparative In Vivo Studies: Conducting studies that include treatment arms with established antibiotics (e.g., ciprofloxacin, beta-lactams) to directly compare the efficacy of this compound analogues.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In-depth PK/PD studies to optimize dosing regimens and predict clinical efficacy.

  • Expanded Spectrum of Activity: In vivo evaluation against a broader range of clinically relevant, multidrug-resistant pathogens.

  • Safety and Toxicology: Comprehensive preclinical safety and toxicology studies to support potential clinical development.

References

Validating the Molecular Target of Albicidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies used to validate DNA gyrase as the molecular target of the potent antibiotic albicidin. It is designed to offer an objective overview for researchers in the fields of antibiotic discovery and development.

Executive Summary

Comparison of Inhibitory Activity against DNA Gyrase

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and comparator compounds against DNA gyrase from various sources. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compound E. coli DNA GyraseSupercoiling~40[4][5]
A. thaliana mitochondrial DNA GyraseSupercoiling~50[4]
E. coli DNA Gyrase (GyrA S83W mutant)Supercoiling~200[4][5]
X. albilineans DNA GyraseSupercoiling>1000[6]
E. coli DNA GyraseRelaxation~600[1][4]
E. coli Topoisomerase IVRelaxation~300[4]
Ciprofloxacin E. coli DNA GyraseSupercoiling~700[4]
X. albilineans DNA GyraseSupercoiling>2000[6]
Novobiocin E. coli DNA GyraseSupercoiling~250[4]
X. albilineans DNA GyraseSupercoiling~2000[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's molecular target are provided below.

DNA Gyrase Supercoiling Assay

This assay is fundamental in determining the inhibitory effect of a compound on the primary function of DNA gyrase, which is to introduce negative supercoils into DNA.

Principle: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP. The enzyme introduces negative supercoils, causing the DNA to migrate faster on an agarose gel. An inhibitor will prevent this supercoiling, resulting in DNA that migrates slower, similar to the relaxed form.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 200 ng of relaxed pBR322 plasmid DNA.

  • Enzyme and Inhibitor Addition: Add 1 unit of E. coli DNA gyrase to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or a comparator compound for 10 minutes at room temperature before adding the DNA substrate.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing 1% SDS and 25 mM EDTA.

  • Protein Removal: Treat the mixture with proteinase K at a final concentration of 0.2 mg/mL and incubate at 37°C for 30 minutes.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the gel in TBE buffer (90 mM Tris-borate, 2 mM EDTA) at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band with increasing inhibitor concentration indicate inhibition. The IC50 is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[7]

DNA Gyrase Relaxation Assay

This assay assesses the ability of a compound to inhibit the ATP-independent relaxation of supercoiled DNA by DNA gyrase.

Principle: In the absence of ATP, DNA gyrase can relax supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state, which migrates faster on an agarose gel.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture similar to the supercoiling assay but omitting ATP and spermidine. Use supercoiled pBR322 DNA as the substrate.

  • Enzyme and Inhibitor Addition: Add DNA gyrase (typically a higher concentration than in the supercoiling assay) and varying concentrations of the inhibitor.

  • Incubation: Incubate the reaction at 37°C for an extended period (e.g., 2-4 hours), as the relaxation activity is slower than supercoiling.[1]

  • Reaction Termination and Analysis: Follow the same steps for reaction termination, protein removal, and agarose gel electrophoresis as in the supercoiling assay. Inhibition is observed as the persistence of the supercoiled DNA band at higher inhibitor concentrations.

ATPase Assay

This assay determines if a compound inhibits the ATPase activity of the GyrB subunit of DNA gyrase.

Principle: DNA gyrase utilizes ATP hydrolysis for its supercoiling activity. This assay measures the amount of ATP hydrolyzed in the presence of the enzyme and a potential inhibitor.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing DNA gyrase, DNA, and the test compound in a buffer suitable for ATPase activity.

  • ATP Addition: Initiate the reaction by adding radiolabeled [α-³²P]ATP.

  • Incubation: Incubate at 37°C for a defined period.

  • Separation of ADP and ATP: Stop the reaction and separate the resulting radiolabeled ADP from the unhydrolyzed ATP using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of ADP and ATP by autoradiography and densitometry. A lack of inhibition of ADP formation indicates that the compound does not target the ATPase activity of GyrB. Studies have shown that unlike coumarins, this compound does not inhibit the ATPase activity of gyrase.[3][4]

Visualizing the Validation Workflow and Mechanism of Action

To further clarify the experimental logic and the molecular mechanism, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Cellular Assays cluster_structural Structural Biology supercoiling DNA Supercoiling Assay relaxation DNA Relaxation Assay supercoiling->relaxation Confirms Topoisomerase Inhibition atpase ATPase Assay relaxation->atpase Differentiates from Coumarins cleavage Cleavage Complex Assay atpase->cleavage Elucidates Mechanism (Stabilizes Cleavage Complex) cryo_em Cryo-Electron Microscopy cleavage->cryo_em Visualizes Drug-Target Interaction mic Minimum Inhibitory Concentration (MIC) resistance Resistant Mutant Selection & Sequencing (gyrA/gyrB) mic->resistance Identifies Target Genes (gyrA, gyrB) resistance->cryo_em Confirms Binding Site

Caption: Experimental workflow for validating DNA gyrase as the target of this compound.

mechanism_of_action cluster_gyrase_cycle DNA Gyrase Catalytic Cycle dna_binding 1. Gyrase binds DNA dna_cleavage 2. DNA Cleavage (GyrA) dna_binding->dna_cleavage strand_passage 3. Strand Passage dna_cleavage->strand_passage dna_ligation 4. DNA Religation strand_passage->dna_ligation dna_ligation->dna_binding atp_hydrolysis ATP Hydrolysis (GyrB) atp_hydrolysis->strand_passage Energy for strand passage This compound This compound This compound->dna_cleavage Blocks religation quinolones Quinolones quinolones->dna_cleavage Blocks religation coumarins Coumarins coumarins->atp_hydrolysis Inhibits

Caption: Mechanism of action of this compound compared to other DNA gyrase inhibitors.

Conclusion

The validation of DNA gyrase as the molecular target of this compound is supported by a robust body of evidence from a variety of experimental approaches. Biochemical assays consistently demonstrate potent, low nanomolar inhibition of DNA gyrase's supercoiling activity.[4][5] Mechanistic studies reveal that this compound functions by stabilizing the DNA-gyrase cleavage complex, a mode of action that differs from coumarin antibiotics but is similar to quinolones.[3][8] However, this compound does not inhibit the ATPase activity of the GyrB subunit, distinguishing it from coumarins.[4] Furthermore, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, can confer resistance to this compound, providing strong genetic evidence for its target.[4] Recent structural studies using cryo-electron microscopy have provided a detailed view of the this compound-gyrase-DNA ternary complex, further solidifying the molecular basis of its inhibitory action.[9] The unique inhibitory profile of this compound, including its efficacy against some quinolone-resistant strains, underscores its potential as a promising lead for the development of new antibacterial agents.

References

Unmasking Bacterial Defenses: A Comparative Guide to Albicidin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which bacteria develop resistance to promising new antibiotics is paramount. This guide provides a comparative analysis of albicidin resistance across various bacterial strains, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

This compound, a potent DNA gyrase inhibitor, has demonstrated significant bactericidal activity against a range of Gram-negative and Gram-positive pathogens, making it a promising candidate in the fight against antimicrobial resistance. However, as with any antibiotic, the emergence of resistance poses a significant challenge to its clinical utility. This guide delves into the primary mechanisms of this compound resistance observed in different bacterial species, offering a clear comparison of their efficacy.

Quantitative Analysis of this compound Resistance

The level of resistance to this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound against wild-type (susceptible) and resistant strains of various bacteria, highlighting the impact of different resistance mechanisms.

Bacterial StrainGenotype/Resistance MechanismThis compound MIC (µg/mL)Fold Increase in Resistance
Salmonella TyphimuriumWild-Type0.06[1]-
Salmonella Typhimuriumtsx gene mutation (reduced uptake)~0.9616-fold[1]
Salmonella TyphimuriumSTM3175 gene amplification (drug sequestration)>2.0>100-fold[1]
Salmonella TyphimuriumSTM3175 gene amplification (high-level resistance)Up to 60Up to 1000-fold[1][2][3][4][5]
Escherichia coliWild-Type0.063[6]-
Escherichia coliYgiV (STM3175 homolog) gene amplificationNot explicitly quantified, but confers high-level resistanceUp to 1000-fold[2][4][5]
Klebsiella oxytocaPresence of albA gene (drug sequestration)Resistant (specific MIC not provided in snippets)-
Xanthomonas albilineansNaturally resistant DNA gyraseResistant (DNA gyrase is 20-25x more resistant than E. coli's)[4]-
Vibrio vulnificusHomolog of STM3175Confers resistance (specific MIC not provided in snippets)[2][4][5]-
Pseudomonas aeruginosaHomolog of STM3175Confers resistance (specific MIC not provided in snippets)[2][4][5]-
Pantoea dispersaPresence of albD gene (enzymatic degradation)Resistant (specific MIC not provided in snippets)-

Key Resistance Mechanisms and Supporting Experimental Evidence

The primary mechanisms of this compound resistance identified to date fall into four main categories: gene amplification leading to drug sequestration, modification of the antibiotic's target, enzymatic degradation, and reduced antibiotic uptake.

Gene Amplification and Drug Sequestration

A predominant mechanism of high-level resistance in Gram-negative bacteria like Salmonella Typhimurium and Escherichia coli is the amplification of the STM3175 gene (or its homolog YgiV in E. coli).[1][2][3][4][5] This gene encodes a transcriptional regulator that has been shown to bind directly to this compound, effectively sequestering the drug and preventing it from reaching its target, DNA gyrase.[1][2][5] Studies have shown that this gene amplification can lead to a staggering 1000-fold increase in the MIC.[1][2][3][4][5] A similar mechanism involving the AlbA protein has been identified in Klebsiella oxytoca.[6][7]

Target Modification

Mutations in the genes encoding the subunits of DNA gyrase, the molecular target of this compound, can also confer resistance. The this compound-producing organism, Xanthomonas albilineans, naturally possesses a DNA gyrase that is 20- to 25-fold more resistant to this compound's inhibitory action compared to the gyrase from E. coli.[4] This intrinsic resistance allows the bacterium to produce the antibiotic without succumbing to its effects.

Enzymatic Degradation

Some bacteria have evolved to produce enzymes that can inactivate this compound. For instance, Pantoea dispersa produces a peptidase known as AlbD, which is capable of cleaving this compound, thereby neutralizing its antibacterial activity.[7]

Reduced Uptake

A less potent but still significant resistance mechanism involves reducing the entry of this compound into the bacterial cell. In S. Typhimurium, mutations in the tsx gene, which encodes a nucleoside-specific outer membrane channel, have been shown to result in a 16-fold increase in the MIC of this compound.[1] This suggests that Tsx is a key portal of entry for the antibiotic.

Visualizing Resistance: Pathways and Workflows

To better understand the complex interplay of this compound's action and the bacterial resistance mechanisms, the following diagrams have been generated.

Albicidin_Action_and_Resistance cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Tsx_Channel Tsx Channel Albicidin_Peri This compound Tsx_Channel->Albicidin_Peri Inner_Membrane_Transport Transport Albicidin_Peri->Inner_Membrane_Transport Albicidin_Cyto This compound Inner_Membrane_Transport->Albicidin_Cyto DNA_Gyrase DNA Gyrase Albicidin_Cyto->DNA_Gyrase Inhibition STM3175_YgiV STM3175/YgiV (Amplified) Albicidin_Cyto->STM3175_YgiV Sequestration AlbA AlbA Albicidin_Cyto->AlbA Sequestration AlbD AlbD Albicidin_Cyto->AlbD Degradation DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Inactive_this compound Inactive this compound AlbD->Inactive_this compound Albicidin_Ext External this compound Albicidin_Ext->Tsx_Channel Uptake

Caption: Mechanism of this compound action and resistance pathways in bacteria.

Albicidin_Resistance_Workflow Start Start: Isolate Bacterial Strain MIC_Determination Determine this compound MIC (Broth Microdilution) Start->MIC_Determination Resistance_Check Is MIC Elevated? MIC_Determination->Resistance_Check WGS Whole Genome Sequencing Resistance_Check->WGS Yes Susceptible Susceptible Strain Resistance_Check->Susceptible No Bioinformatics Bioinformatic Analysis (Identify Mutations, Gene Amplifications) WGS->Bioinformatics Gene_Cloning Gene Cloning & Overexpression (e.g., STM3175 in pBAD) Bioinformatics->Gene_Cloning Protein_Purification Protein Purification (e.g., STM3175, AlbA) Bioinformatics->Protein_Purification Confirm_MIC Confirm MIC Increase in Overexpression Strain Gene_Cloning->Confirm_MIC End End: Characterize Resistance Mechanism Confirm_MIC->End Binding_Assay Binding Affinity Assay (e.g., Fluorescence Quenching) Protein_Purification->Binding_Assay Binding_Assay->End

Caption: Experimental workflow for investigating this compound resistance mechanisms.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate and compare this compound resistance.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Protocol (Broth Microdilution Method):

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Whole Genome Sequencing (WGS) and Bioinformatic Analysis

Objective: To identify genetic changes (e.g., single nucleotide polymorphisms, insertions, deletions, gene amplifications) in resistant bacterial strains compared to their susceptible counterparts.

Protocol:

  • DNA Extraction: Extract high-quality genomic DNA from both the resistant and susceptible bacterial strains using a commercial DNA extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, PacBio). Perform high-throughput sequencing to generate raw sequence reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Genome Assembly (for new strains): Assemble the reads into a draft or complete genome.

    • Variant Calling: Align the reads from the resistant strain to the reference genome of the susceptible strain. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

    • Copy Number Variation (CNV) Analysis: Analyze the sequencing read depth across the genome to detect regions of gene duplication or amplification. The presence of a region with significantly higher read coverage in the resistant strain compared to the susceptible strain is indicative of gene amplification.

    • Annotation: Annotate the identified genetic variations to determine the affected genes and their potential functions.

Gene Overexpression to Confirm Resistance

Objective: To confirm that the overexpression of a specific gene (e.g., STM3175) is responsible for the observed resistance phenotype.

Protocol:

  • Cloning: Amplify the gene of interest from the bacterial genome using PCR and clone it into an inducible expression vector (e.g., a pBAD vector with an arabinose-inducible promoter).

  • Transformation: Transform the expression vector into the susceptible (wild-type) bacterial strain.

  • Expression Induction: Grow the transformed bacteria in the presence and absence of the inducer (e.g., L-arabinose).

  • MIC Determination: Perform MIC assays on the induced and uninduced cultures as described above. A significant increase in the MIC upon induction of gene expression confirms the gene's role in conferring resistance.

This comprehensive guide provides a foundational understanding of the current landscape of this compound resistance. As research continues, a deeper understanding of these mechanisms will be crucial for the development of strategies to circumvent resistance and prolong the clinical viability of this promising antibiotic.

References

Safety Operating Guide

Navigating the Disposal of Albicidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of novel antibiotic compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with emerging compounds like albicidin, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, treating the substance as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount to ensure safety and compliance.

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] Therefore, all materials contaminated with this compound, including stock solutions, unused media, and contaminated labware, must be managed as chemical waste according to your institution's Environmental Health & Safety (EHS) protocols.[3]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific SDS for this compound, the following general procedures for handling and disposing of a novel research antibiotic should be followed. These steps are designed to prioritize safety and ensure regulatory compliance.

1. Waste Characterization and Segregation:

  • Treat all forms of this compound waste (solid, liquid, and labware) as hazardous chemical waste.[4]

  • Segregate this compound waste from other waste streams such as regular trash, biohazardous waste (unless dually contaminated), and radioactive waste.

  • Keep different types of this compound waste separate. For instance, collect aqueous solutions, solvent-based solutions, and solid waste in distinct, compatible containers.[5]

2. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear standard laboratory PPE, including:

    • Safety glasses or goggles

    • A lab coat

    • Chemical-resistant gloves (inspect for integrity before use)

3. Container Selection and Labeling:

  • Use only appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Ensure containers are chemically compatible with the waste they will hold.[7]

  • Label every waste container as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • A list of all constituents in a mixture, including solvents and their approximate percentages.[7]

    • The date of waste generation.[4]

    • The Principal Investigator's name and laboratory location (building and room number).[4]

4. Waste Storage (Satellite Accumulation Area):

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory, near the point of generation.[7][8]

  • Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in open containers.[6][9]

  • All waste must be stored in secondary containment to prevent spills.[6]

  • Segregate containers by hazard class (e.g., keep away from incompatible materials).[7]

5. Arranging for Disposal:

  • Do not dispose of this compound waste down the sink or in the regular trash.[6]

  • Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[4][9]

  • Complete any required waste pickup forms, providing accurate information about the container's contents.[4]

  • EHS will collect the waste for proper disposal in accordance with all federal, state, and local regulations.

Summary of this compound-Related Waste Streams and Disposal

While specific quantitative data for this compound is not available, the following table outlines the general types of waste generated during research with a novel antibiotic and their appropriate disposal pathways.

Waste TypeDescriptionDisposal Pathway
Solid Waste Contaminated PPE (gloves, etc.), weigh boats, plastic tubes, and other solid materials that have come into contact with this compound.Collect in a designated, labeled hazardous waste container for solids. Arrange for EHS pickup.[10]
Liquid Waste Unused stock solutions, experimental solutions containing this compound, and the first rinse of contaminated glassware.[6]Collect in a compatible, sealed, and labeled hazardous waste container for liquids. Arrange for EHS pickup.[10]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Place in a designated, puncture-resistant sharps container labeled as "Hazardous Waste" and listing "this compound" as a contaminant. Arrange for EHS pickup.
Empty Containers The original this compound container or other containers that held pure or concentrated this compound.Unless triple-rinsed (with the rinseate collected as hazardous waste), empty containers should be managed as hazardous waste.[10] Consult your EHS office for specific guidance.[8]

Operational Workflows and Diagrams

To provide clear, step-by-step guidance, the following diagram illustrates the logical workflow for the proper disposal of a novel antibiotic like this compound.

cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Wear Appropriate PPE E Add Waste to Labeled Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area H Use Secondary Containment G->H I Container is Full or Project is Complete J Request Pickup from EHS I->J K EHS Collects for Proper Disposal J->K

Caption: Workflow for the disposal of a novel research antibiotic.

References

Essential Safety and Logistical Information for Handling Albicidin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of Albicidin, a potent antibiotic and phytotoxin. The following procedures are based on the known biological activity of this compound and established laboratory safety protocols. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Due to the potent biological activity of this compound as a DNA gyrase inhibitor, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesChemical-resistant, disposable. Double-gloving is recommended when handling concentrated solutions.
Body Protection Laboratory CoatLong-sleeved, fully buttoned. A chemical-resistant apron should be worn over the lab coat when working with larger quantities or if there is a splash risk.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times. In cases of splash risk, safety goggles are required.
Respiratory Protection N95 Respirator or higherRecommended when handling powdered this compound or when aerosolization is possible (e.g., during sonication or vortexing).

Operational Plan: Handling and Experimental Protocols

This compound is a potent inhibitor of prokaryotic DNA replication and should be handled with care to avoid accidental exposure and contamination.

General Handling Procedures:
  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory, such as a chemical fume hood or a biological safety cabinet, especially when handling the powdered form or creating solutions.

  • Avoid Inhalation: Handle solid this compound in a way that minimizes dust generation. Use of a fume hood or ventilated enclosure is strongly advised.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Weighing: Weigh solid this compound in a fume hood or a balance enclosure to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

Experimental Workflow:

G Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare designated work area (e.g., fume hood) A->B C Weigh solid this compound B->C D Prepare this compound solution C->D E Perform experiment following protocol D->E F Record observations and data E->F G Decontaminate work surfaces F->G H Segregate and dispose of waste G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Figure 1. Experimental Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the potential for promoting antibiotic resistance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste. Collect in a clearly labeled, sealed container.
This compound Solutions Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste disposal. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard bag or sharps container and treat as chemical waste.
Contaminated PPE Dispose of in a designated biohazard waste container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical and biological waste.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its potent antibacterial effect by targeting and inhibiting the bacterial enzyme DNA gyrase.[1][2] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1]

The mechanism of inhibition involves the following key steps:

  • Binding to the Gyrase-DNA Complex: this compound binds to the complex formed between DNA gyrase and DNA.[1]

  • Stabilization of the Cleaved Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then religating the broken strands.[1] this compound stabilizes the "cleavage complex" where the DNA is broken.[2]

  • Prevention of DNA Religation: By stabilizing this complex, this compound prevents the religation of the DNA strands.[1]

  • Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[1]

G Figure 2. This compound's Mechanism of Action cluster_gyrase DNA Gyrase Catalytic Cycle cluster_this compound This compound Intervention cluster_outcome Outcome A DNA Gyrase binds to DNA B DNA is cleaved (double-strand break) A->B C DNA segment is passed through the break B->C E DNA religation is blocked B->E D DNA is religated C->D D->A Cycle repeats This compound This compound This compound->B Binds to Gyrase-DNA complex and stabilizes it F Accumulation of cleavage complexes E->F G Bacterial cell death F->G

Figure 2. this compound's Mechanism of Action

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.